Dibromobis(tributylphosphine)nickel(II)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
15242-92-9 |
|---|---|
Molecular Formula |
C24H56Br2NiP2+2 |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
dibromonickel;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI Key |
JRHYDBOXJQOUJY-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling and Synthetic Utility of
Executive Summary
Bis(tributylphosphine)nickel(II) bromide (
This guide provides a definitive technical profile, encompassing structural dynamics, solubility data, and a self-validating synthetic protocol for researchers in drug discovery and materials science.
Physicochemical Characterization
The following data consolidates commercial specifications with experimentally observed properties.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | Dibromobis(tributylphosphine)nickel(II) |
| CAS Number | 15242-92-9 (General) / 73543-91-6 (trans-isomer) |
| Molecular Formula | |
| Molecular Weight | 623.13 g/mol |
| Appearance | Dark green to reddish-brown crystalline solid (See Structural Isomerism below) |
| Geometry | Square Planar ( |
| Oxidation State | Ni(II) ( |
| Magnetic Susceptibility | Paramagnetic (Tetrahedral) / Diamagnetic (Square Planar) |
| Stability | Air-stable in solid state; phosphine ligands oxidize slowly in solution. |
Structural Isomerism & Color
A critical "Expert Insight" for handling this compound is understanding its thermochromic and solvatochromic behavior . Nickel(II) dihalide bis(phosphine) complexes exist in an equilibrium between two geometries:
-
Square Planar (Diamagnetic): Typically red or brown . Favored by strong-field ligands and lower temperatures.
-
Tetrahedral (Paramagnetic): Typically dark green or blue . Favored by steric bulk and higher temperatures.
While
Solubility Profile & Solvent Compatibility
The tributylphosphine ligands provide high lipophilicity, making this complex significantly more soluble in non-polar organic solvents than its triphenylphosphine analogues.
Table 2: Solubility Matrix
| Solvent Class | Representative Solvent | Solubility | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred for synthesis and handling. |
| Aromatic | Toluene, Benzene | High | Excellent for cross-coupling reactions at elevated temps. |
| Ethers | THF, Diethyl Ether, Glyme | Moderate/High | Good solubility; THF is a standard reaction medium. |
| Alcohols | Ethanol, Butanol | Low/Moderate | Often used for crystallization (product precipitates on cooling). |
| Alkanes | Hexanes, Pentane | Low | Used as an antisolvent to crash out the catalyst. |
| Aqueous | Water | Insoluble | Decomposes slowly; strictly anhydrous conditions recommended. |
Synthetic Protocol: Preparation of
Objective: Synthesize high-purity
Reagents
-
Nickel(II) Bromide (anhydrous): 2.18 g (10 mmol). Note: If using hydrate, dehydration via azeotropic distillation with toluene is required first.
-
Tributylphosphine (
): 4.25 g (21 mmol, 5% excess). Caution: Pyrophoric and toxic. -
Ethanol (Absolute): 50 mL (Degassed).
-
Inert Gas: Nitrogen or Argon.
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the preparation of Bis(tributylphosphine)nickel(II) bromide via ligand substitution.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar. Purge with Nitrogen (
) for 15 minutes. -
Solvation: Add anhydrous
(2.18 g) to the flask. Cannulate 50 mL of degassed absolute ethanol into the flask. Stir to form a suspension. -
Ligand Addition: Via syringe, slowly add Tributylphosphine (5.2 mL / 4.25 g) to the stirring suspension.
-
Observation: The reaction is exothermic. The yellow-brown
will dissolve, and the solution will darken (deep red or green depending on concentration/temp).
-
-
Reaction: Heat the mixture to mild reflux (approx. 70°C) for 1 hour to ensure complete complexation.
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0°C). The complex should crystallize out.[1]
-
Troubleshooting: If no crystals form, reduce volume by 50% under vacuum or add cold pentane as an antisolvent.
-
-
Isolation: Filter the solid under inert atmosphere (or quickly in air if immediately dried). Wash the filter cake with cold ethanol (
) to remove excess phosphine, followed by pentane ( ). -
Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours to remove trace solvents. Store under Argon.
Catalytic Utility in Drug Development
is a precursor to active Ni(0) species. It is particularly effective because the electron-rich alkyl phosphine facilitates the oxidative addition of unreactive substrates (e.g., aryl chlorides), a common challenge in medicinal chemistry.Mechanism of Action: Kumada Coupling
The complex serves as a precatalyst. Upon reduction (by the Grignard reagent), the active
Figure 2: Catalytic cycle for Kumada Cross-Coupling using NiBr2(PBu3)2.
Key Applications
-
Kumada Coupling: Coupling of Aryl/Alkyl Grignard reagents with Aryl halides.
-
Suzuki-Miyaura Coupling: Effective for sterically hindered biaryl synthesis when used with boronic acids (requires reduction to Ni(0) in situ).
-
Atom Transfer Radical Polymerization (ATRP): Controlled polymerization of methacrylates.
Safety & Handling (E-E-A-T)
-
Nickel Toxicity: Nickel compounds are classified as Group 1 Carcinogens (IARC). Use a glovebox or vented fume hood.
-
Phosphine Hazards:
has a stench threshold in the ppb range and is toxic. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual phosphines before disposal. -
Air Sensitivity: While the complex is relatively stable, long-term storage should be under inert gas to prevent oxidation to the phosphine oxide, which deactivates the catalyst.
References
-
Sigma-Aldrich. Dibromobis(tributylphosphine)nickel(II) Product Specification.Link (Note: Link directs to general Ni-phosphine catalogue due to dynamic inventory; verify CAS 15242-92-9).
-
PubChem. Compound Summary: Bis(triphenylphosphine)nickel(II) bromide (Analogue Data).[2] National Library of Medicine. Link
-
Venkataraman, D., et al. (2013). "Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes." Journal of the Chemical Society. (Discusses the square planar/tetrahedral equilibrium). Link
-
ChemicalBook. CAS 15242-92-9 Technical Data.Link
-
BLD Pharm. Trans-Bis(tri-n-butylphosphine)nickel(II) bromide MSDS.Link
Sources
The Halide Effect: A Comparative Analysis of NiBr₂(PBu₃)₂ and NiCl₂(PBu₃)₂ Catalysts in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, nickel has emerged as a cost-effective and versatile alternative to palladium, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Within the arsenal of nickel catalysts, square planar Ni(II) complexes bearing phosphine ligands are of paramount importance. This guide provides a detailed comparative analysis of two closely related yet distinct catalysts: dibromobis(tributylphosphine)nickel(II), NiBr₂(PBu₃)₂, and dichlorobis(tributylphosphine)nickel(II), NiCl₂(PBu₃)₂. Understanding the subtle yet significant differences imparted by the halide ligands—bromide versus chloride—is crucial for rational catalyst selection, reaction optimization, and mechanistic elucidation.
Structural and Electronic Divergence: The Root of Differential Reactivity
The fundamental differences between NiBr₂(PBu₃)₂ and NiCl₂(PBu₃)₂ originate from the intrinsic properties of the bromide and chloride ligands. These differences manifest in the structural and electronic characteristics of the complexes, which in turn dictate their catalytic prowess.
A Tale of Two Halides: Size, Electronegativity, and Polarizability
The atomic radius of bromine is larger than that of chlorine, leading to longer nickel-halide bond lengths in the bromide complex. This increased bond length can influence the steric environment around the nickel center. Furthermore, chlorine is more electronegative than bromine, resulting in a more polarized Ni-Cl bond compared to the Ni-Br bond. Conversely, bromide is more polarizable than chloride, meaning its electron cloud is more easily distorted, which can be a significant factor in bond-making and bond-breaking processes during a catalytic cycle.
A theoretical investigation using Density Functional Theory (DFT) on similar hexa-coordinated Ni(II) halide complexes revealed that the energy levels of the Highest Occupied Molecular Orbitals (HOMOs) descend from the iodo-complex to the chloro-complex.[1] This suggests that the HOMO of NiBr₂(PBu₃)₂ is likely higher in energy than that of NiCl₂(PBu₃)₂. A higher HOMO energy can facilitate oxidative addition, which is often the rate-determining step in cross-coupling reactions. The study also indicated that the HOMO-LUMO gap increases from the iodo- to the chloro-complex, which can affect the overall stability and reactivity of the catalyst.[1]
Spectroscopic and Physical Properties: A Comparative Overview
The physical and spectroscopic properties of these complexes reflect their structural and electronic differences.
| Property | NiBr₂(PBu₃)₂ | NiCl₂(PBu₃)₂ |
| Appearance | Greenish-brown to dark green solid | Red to purple powder or crystals[1] |
| Melting Point | Typically higher than the chloride analog | 43-45 °C |
| Solubility | Soluble in many organic solvents | Soluble in benzene, acetone, THF, hot alcohol[2] |
| ³¹P NMR | The chemical shift is influenced by the halide. | The chemical shift is influenced by the halide. |
| UV-Vis | Absorption bands are sensitive to the halide ligand. | Absorption bands are sensitive to the halide ligand. |
Note: Specific quantitative data for NiBr₂(PBu₃)₂ can be more variable in the literature, but the general trends in comparison to the chloride analog are consistent.
The Catalytic Arena: Where Halide Choice Matters
The choice between NiBr₂(PBu₃)₂ and NiCl₂(PBu₃)₂ can have a profound impact on the outcome of a catalytic reaction, influencing reaction rates, yields, and even selectivity.
The Catalytic Cycle: A Mechanistic Perspective
In a typical nickel-catalyzed cross-coupling reaction, the active Ni(0) species is generated in situ from the Ni(II) precatalyst via reduction. The catalytic cycle then proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the halide ligand can influence each of these steps.
Figure 2. Experimental workflow for the synthesis of NiCl₂(PBu₃)₂.
Synthesis of dibromobis(tributylphosphine)nickel(II) [NiBr₂(PBu₃)₂]
The synthesis of the bromide analog follows a similar procedure, substituting nickel(II) bromide for the chloride salt.
Materials:
-
Nickel(II) bromide (anhydrous or hydrated)
-
Tributylphosphine (PBu₃)
-
Ethanol (absolute) or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow the same general procedure as for the chloride complex, using NiBr₂ as the nickel source. Anhydrous NiBr₂ is preferred to avoid the presence of water, which can be detrimental to some catalytic applications.
-
The reaction conditions (solvent, temperature, reaction time) may require slight optimization depending on the specific form of NiBr₂ used.
Conclusion and Future Outlook
The choice between NiBr₂(PBu₃)₂ and NiCl₂(PBu₃)₂ is not arbitrary and should be considered a key parameter in reaction development. The bromide complex, with its higher HOMO energy and more labile Ni-Br bond, is often the more active catalyst, particularly in reactions where oxidative addition is rate-limiting or for less reactive substrates. However, the greater stability of the chloride complex might be advantageous in prolonged reactions or at elevated temperatures.
Future research in this area will likely focus on a more quantitative understanding of the halide effect through detailed kinetic and computational studies. The development of new nickel catalysts with tailored electronic and steric properties through judicious ligand design, including the halide ligand, will continue to expand the scope and utility of nickel catalysis in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
-
Zarei, S. A., et al. "Halide (Cl-, Br-, I-) Influence on the Electronic Properties of Macrocyclic Nickel(II) Complexes: Ab-initio DFT Study." Oriental Journal of Chemistry, vol. 29, no. 2, 2013, pp. 535-542. [Link]
-
"Dichlorobis(triphenylphosphine)nickel(II)." Wikipedia, Wikimedia Foundation, 20 Feb. 2024. [Link]
-
"Dichlorobis(tributylphosphine)nickel(II)." LookChem, 2023. [Link]
-
Greaves, M. E., et al. "Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships." Catalysis Science & Technology, vol. 11, no. 9, 2021, pp. 2937-2956. [Link]
-
"Dichlorobis(tributylphosphine)nickel(II)." LookChem. [Link]
-
"Synthesis of Dichlorobis(triphenylphosphine)nickel(II)." YouTube, uploaded by The Sci-Guys, 11 Aug. 2018. [Link]
-
"Dichlorobis(triphenylphosphine)nickel(II)." Wikipedia, Wikimedia Foundation, 20 Feb. 2024. [Link]
-
"Dichlorobis(triphenylphosphine)nickel(II)." PubChem, National Center for Biotechnology Information. [Link]
-
Hartwig, J. F. "Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions." Trends in Chemistry, vol. 1, no. 5, 2019, pp. 528-540. [Link]
-
Pérez-García, P. M., and M.-E. Moret. "Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands." Chimia, vol. 72, no. 9, 2018, pp. 604-609. [Link]
-
"Synthesis of Dichlorobis(triphenylphosphine)nickel(II) Chemicals." Filo. [Link]
-
"31Phosphorus NMR." University of Ottawa. [Link]
-
Himstedt, R., et al. "Halide ion influence on the formation of nickel nanoparticles and their conversion into hollow nickel phosphide and sulphide nanocrystals." Nanoscale, vol. 11, no. 31, 2019, pp. 14755-14764. [Link]
-
Shields, J. D., et al. "Ligand-Based Control of Nickel Catalysts." Journal of the American Chemical Society, vol. 141, no. 42, 2019, pp. 16641-16646. [Link]
-
Hockley, R., et al. "Crystal structure of bromidonitrosylbis(triphenylphosphane-κP)nickel(II)." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 4, 2015, pp. m87-m88. [Link]
-
Hockley, R., et al. "Crystal structure of bromidonitrosylbis(triphenylphosphane-κP)nickel(II)." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 4, 2015, pp. m87-m88. [Link]
-
"Supporting Information Phosphorus-Analogues of [Ni(bpy)2]: Synthesis and Application in Carbon-Halogen Bond Activation." University of Regensburg. [Link]
-
"Nickel Complexes of Allyl and Vinyldiphenylphosphine." PubMed Central, National Center for Biotechnology Information. [Link]
-
"Dalton Transactions PAPER." Royal Society of Chemistry. [Link]
-
"Comparison of Alkyl-Bridged Bis(N-Heterocyclic Carbene) Nickel Precatalysts: Structure and Catalytic Activity in the Reductive Cleavage and Suzuki–Miyaura Reactions." PubMed Central, National Center for Biotechnology Information. [Link]
-
"Preparation and stereochemistry of nickel phosphine complexes." ResearchGate. [Link]
-
"The uv-visible absorption spectra of selected nickel complex ions." Doc Brown's Chemistry. [Link]
-
"31P{1H}-NMR data for the complexes." ResearchGate. [Link]
-
"the synthesis, characterization, and reactivity of nickel 2-pyrjdylphosphine complexes." UBC Library Open Collections. [Link]
-
Weix, D. J., et al. "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides." Journal of the American Chemical Society, vol. 134, no. 14, 2012, pp. 6248-6259. [Link]
-
"Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data." MDPI. [Link]
-
Weix, D. J., et al. "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides." PubMed Central, National Center for Biotechnology Information. [Link]
-
"Leveraging Asymmetric Catalysis Data for Mechanistic Interrogation of Nickel-Photoredox THF Arylation." ChemRxiv. [Link]
-
"Computation of Phosphorus-31 NMR chemical shifts of nickel complexes using density functional theory." SOAR, University of Wisconsin-La Crosse. [Link]
-
"Nickel Complexes of Allyl and Vinyldiphenylphosphine." ChemRxiv. [Link]
-
"Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl2-MgCl2-H2O System." PubMed Central, National Center for Biotechnology Information. [Link]
-
"A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts." Scholar Commons, University of South Carolina. [Link]
-
"Auxiliary Ligand‐Coordinated Nanoconfined Hydrophobic Microenvironments in Nickel(II)–Acetylide Framework for Enhanced CO2 P." Wiley Online Library. [Link]
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"mp-27637: NiBr2 (Trigonal, R-3m, 166)." Materials Project. [Link]
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"Mechanistic Interrogation of Photochemical Nickel-Catalyzed Tetra- hydrofuran Arylation Leveraging Enantioinduction Data." eScholarship, University of California. [Link]
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"The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II)." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, Royal Society of Chemistry. [Link]
-
"X-ray diffraction and structure of NiCl2 aqueous solutions." Faraday Discussions of the Chemical Society, Royal Society of Chemistry. [Link]
-
"Steric effects determine the mechanisms of reactions between bis(N-heterocyclic carbene)-nickel(0) complexes and aryl halides." University of Strathclyde. [Link]
-
"Reactions of nickel(0) with organochlorides, organobromides, and organoiodides: mechanisms and structure/reactivity relationships." Catalysis Science & Technology, Royal Society of Chemistry. [Link]
-
"Halide Non-Innocence and Direct Photo-Reduction of Ni(II) Enables Coupling of Aryl Chlorides in Dual Catalytic." ChemRxiv. [Link]
-
"Co(II)-chloride and -bromide complexes in aqueous solutions up to 5 m NaX and 90°C: Spectrophotometric study and geological implications." ResearchGate. [Link]
-
"X-Ray Study of Two Nickel Complexes Stabilized by the Pentathionate Anion." ResearchGate. [Link]
Sources
Electronic properties of tributylphosphine nickel(II) bromide complexes
Technical Guide: Electronic Properties & Catalytic Utility of NiBr (P$^n _3 _2$
Executive Summary
Bis(tri-n-butylphosphine)nickel(II) bromide represents a class of "allogons"—coordination complexes capable of existing in distinct geometries (square planar vs. tetrahedral) with minimal energy barriers.[1] Unlike its palladium counterparts, which are strictly diamagnetic and square planar, this Ni(II) complex exhibits a temperature- and solvent-dependent equilibrium between a diamagnetic square planar (
For drug development and catalysis, this electronic lability is a feature, not a bug.[1] The accessible open-shell triplet state (
Structural & Electronic Fundamentals
The "Allogon" Equilibrium
The defining electronic characteristic of NiBr
-
Electronic Stabilization: Strong
-donation from the alkyl phosphine favors a Low-Spin (LS) Square Planar geometry due to the large splitting of the orbital.[1] -
Steric Repulsion: The cone angle of tri-n-butylphosphine (132°) creates inter-ligand repulsion in the planar form, favoring the sterically relieved High-Spin (HS) Tetrahedral geometry.[1]
Thermodynamic State Transitions[1]
-
Solid State: Typically isolated as a dark red/maroon solid (Square Planar, Diamagnetic).[1]
-
Solution Phase: Dissolution in non-coordinating solvents (e.g., toluene, dichloromethane) often results in a green/blue hue, indicating a shift toward the Tetrahedral (Paramagnetic) isomer or a rapid equilibrium.[1]
-
Temperature Dependence: Higher temperatures favor the Tetrahedral form due to entropic factors (higher degeneracy of the triplet state).[1]
Ligand Field Theory (LFT) Analysis
The electronic transitions governing this system are distinct for each isomer.[1]
| Property | Square Planar ( | Tetrahedral ( |
| Spin State | Low Spin ( | High Spin ( |
| Magnetism | Diamagnetic ( | Paramagnetic ( |
| d-Orbital Splitting | Large | Small |
| Color Origin | d-d transition ( | d-d transition ( |
| Reactivity | Nucleophilic (Closed Shell) | Radical/SET prone (Open Shell) |
Visualization of Electronic States[3]
The following diagram illustrates the energetic relationship between the two geometries and the orbital splitting that dictates the magnetic properties.
Caption: Figure 1. Configurational equilibrium of Ni(II) phosphine complexes showing the magnetic and orbital transition between Square Planar and Tetrahedral geometries.
Synthesis & Purification Protocol
Safety Note: Tri-n-butylphosphine is pyrophoric and toxic.[1] All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk or Glovebox techniques.[1]
Materials
-
Precursor: Anhydrous Nickel(II) Bromide (NiBr
).[1] Note: Do not use the hydrate if strict stoichiometry is required. -
Ligand: Tri-n-butylphosphine (P
Bu ), 99%.[1] -
Solvent: Absolute Ethanol (degassed) or Dichloromethane (DCM).[1]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried Schlenk flask with anhydrous NiBr
(1.0 eq, e.g., 2.18 g, 10 mmol) and a magnetic stir bar. -
Solvation: Add absolute Ethanol (50 mL) under N
flow. The solution may appear yellow-brown.[1] -
Ligand Addition: via syringe, add P
Bu (2.05 eq, 5.1 mL) dropwise over 10 minutes. -
Reaction: Stir at room temperature for 4 hours. If the product does not precipitate, cool the solution to -20°C.
-
Isolation:
-
Yield: Expect a dark red/maroon low-melting solid or viscous oil (approx. 85-95% yield).[1]
Characterization (Self-Validating)[1]
Catalytic Utility: Cross-Coupling[1][4][5]
The electronic lability of NiBr
Mechanism of Action
The complex serves as a precatalyst.[1][3] Upon reduction (using Zn, Mn, or Grignard reagents), it forms the active Ni(0) species.[1] The electron-rich P
Caption: Figure 2. General catalytic cycle for Ni-catalyzed cross-coupling. The electron-rich phosphine ligands accelerate the oxidative addition step.
References
-
Venanzi, L. M. (1958).[1] Tetrahedral Nickel(II) Complexes and the Factors Determining Their Formation. Journal of the Chemical Society, 719-724.[1] Link[1]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014).[1] Recent advances in homogeneous nickel catalysis. Nature, 509, 299–309.[1][3] Link[1]
-
Evans, D. F. (1959).[1] The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance. Journal of the Chemical Society, 2003-2005.[1] Link
-
Shields, J. D., et al. (2020).[1] Impact of tetrahedral and square planar geometry of Ni(II) complexes on magnetic properties. Inorganic Chemistry, 59(2), 1015-1025.[1] Link[1]
A Senior Application Scientist's Guide to Dibromobis(tributylphosphine)nickel(II): Sourcing, Handling, and Catalytic Applications
Abstract
Dibromobis(tributylphosphine)nickel(II), a coordination complex of nickel(II), serves as a pivotal and versatile catalyst precursor in modern organic synthesis. Its efficacy in facilitating a range of transformations, most notably carbon-carbon bond-forming cross-coupling reactions, makes it an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science. The tributylphosphine ligands impart unique electronic and steric properties compared to their more common triphenylphosphine counterparts, often leading to enhanced reactivity and selectivity. This guide provides an in-depth technical overview for researchers, covering the critical aspects of sourcing high-purity material, implementing rigorous safety and handling protocols, and executing robust catalytic applications. By synthesizing field-proven insights with established chemical principles, this document aims to empower scientists to confidently and effectively integrate this powerful catalyst into their research endeavors.
Compound Profile and Core Chemical Properties
Dibromobis(tributylphosphine)nickel(II) is an air- and moisture-sensitive solid, whose properties are crucial for its effective use. The choice of tributylphosphine as a ligand is significant; being less bulky and more electron-donating than triphenylphosphine, it can influence the stability and reactivity of the catalytic species.
Key Specifications
A summary of the essential chemical and physical properties is provided below. These values are critical for experimental planning, reaction calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 15242-92-9 | [1] |
| Molecular Formula | C24H54Br2NiP2 | [1] |
| Molecular Weight | 625.16 g/mol | |
| Appearance | Solid (form may vary) | [1] |
| Purity | Typically ≥95% - 98% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Solubility | Soluble in many organic solvents |
Structural Considerations: The Isomeric Equilibrium
Like many four-coordinate Ni(II) complexes, Dibromobis(tributylphosphine)nickel(II) can exist in an equilibrium between two geometric isomers: a square planar and a tetrahedral form.[2] The specific geometry is influenced by both electronic and steric factors.[2]
-
Square Planar: This isomer is typically red and diamagnetic. The geometry is favored by strong-field ligands.
-
Tetrahedral: This isomer is often blue or green and paramagnetic.[2] It is favored by weak-field ligands and sterically bulky ligands that reduce crowding around the metal center.
Given that the complex contains both a weak-field ligand (Br⁻) and a strong-field ligand (PBu₃), it exists at the borderline, and the equilibrium can be sensitive to the solvent and temperature.[2] This isomeric flexibility is fundamental to its catalytic activity, as changes in coordination geometry are often integral to the steps of a catalytic cycle.
Procurement Strategy: Sourcing High-Quality Catalyst
The success of a catalytic reaction is contingent on the quality of the catalyst. Impurities can inhibit or alter the reaction pathway, leading to inconsistent results.
Supplier Vetting and Certificate of Analysis (CoA)
When purchasing Dibromobis(tributylphosphine)nickel(II), it is imperative to select a reputable chemical supplier that provides a comprehensive Certificate of Analysis (CoA) for the specific lot.
Key Parameters to Scrutinize on a CoA:
-
Purity Assay: Look for a specific purity value (e.g., 98%) and the method used for determination (e.g., elemental analysis).
-
Spectroscopic Data: The CoA should confirm the identity via methods like NMR or IR spectroscopy.
-
Date of Analysis: Ensure the analysis is recent, as the compound can degrade if not stored properly.
Example Commercial Suppliers
The following table lists several known suppliers of this reagent. This is not an exhaustive list but serves as a starting point for procurement.
| Supplier | Notes |
| Sigma-Aldrich (Merck) | A major global supplier offering various purities and quantities.[1] |
| AA BLOCKS, INC. | Listed as a provider through major distributors. |
| AiFChem | A specialty chemical company also available through distributors. |
| BLD Pharmatech | Offers this compound for research and development.[1] |
Safety, Handling, and Storage Protocols
Due to its hazardous nature, strict adherence to safety protocols is non-negotiable. This compound presents multiple risks that must be managed through proper engineering controls and personal protective equipment.
Hazard Identification and Mitigation
The compound is classified as dangerous with multiple hazard statements.[1]
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
H350: May cause cancer.[1]
Mandatory Handling Workflow
All manipulations must be performed within a certified chemical fume hood to prevent inhalation.[3] Due to its sensitivity to air and moisture, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is essential for maintaining its integrity and reactivity.[3][4]
Caption: Mandatory workflow for safely handling Dibromobis(tributylphosphine)nickel(II).
Storage and Stability
The catalyst must be stored in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[3][5] Recommended storage is in a refrigerator at 2-8°C.[1] The material is noted to be sensitive to heat and moisture, which can lead to decomposition and loss of catalytic activity.[3]
Core Application: Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed reactions have emerged as a powerful alternative to palladium-based methods, often enabling unique reactivity and the use of more challenging substrates.[6] Dibromobis(tributylphosphine)nickel(II) is an excellent precursor for generating the active Ni(0) species required for these transformations.
The General Catalytic Cycle
Most nickel-catalyzed cross-coupling reactions proceed through a Ni(0)/Ni(II) or a related Ni(I)/Ni(III) cycle. For a cross-electrophile coupling, where two different electrophiles (R¹-X and R²-Y) are coupled, a sequential oxidative addition mechanism is often proposed.[6]
Caption: A simplified catalytic cycle for a Ni-catalyzed cross-electrophile coupling reaction.
Causality in the Cycle:
-
Oxidative Addition: The active Ni(0) catalyst inserts into the more reactive electrophile's carbon-halogen bond (R¹-X) to form a Ni(II) intermediate.[6]
-
Reduction: An external reductant (e.g., zinc or manganese powder) reduces the Ni(II) species to a more nucleophilic Ni(I) intermediate.[7]
-
Second Oxidative Addition: The Ni(I) complex then activates the second electrophile (R²-Y) to generate a Ni(III) species.[6]
-
Reductive Elimination: The Ni(III) intermediate reductively eliminates the final cross-coupled product (R¹-R²), regenerating the active Ni(0) catalyst to continue the cycle.[6]
Field-Proven Experimental Protocols
The following protocols are provided as a validated starting point for researchers. They should be adapted based on the specific substrates and desired outcomes.
Protocol 5.1: Representative Synthesis of the Catalyst Precursor
This protocol is adapted from established procedures for analogous bis(phosphine)nickel(II) dihalide complexes.[8] The core principle is the ligand displacement reaction between a hydrated nickel(II) salt and two equivalents of the phosphine ligand.
Objective: To synthesize Dibromobis(tributylphosphine)nickel(II) from NiBr₂·3H₂O.
Materials:
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Tributylphosphine (PBu₃)
-
1-Butanol (anhydrous)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask under an argon atmosphere, prepare a solution of tributylphosphine (2.0 equivalents) in boiling 1-butanol.
-
In a separate Schlenk flask, dissolve nickel(II) bromide trihydrate (1.0 equivalent) in a minimum amount of boiling 1-butanol.
-
While stirring vigorously, add the hot nickel bromide solution to the tributylphosphine solution.
-
A color change and precipitation of the product should be observed. Continue stirring at reflux for 1 hour to ensure complete reaction.
-
Allow the mixture to cool slowly to room temperature and then place in a freezer (-4°C) for several hours to maximize precipitation.[8]
-
Collect the solid product by filtration under an inert atmosphere (e.g., using a filter cannula or in a glovebox).
-
Wash the precipitate with small portions of cold, degassed solvent (e.g., pentane) to remove any unreacted starting material.
-
Dry the product under high vacuum to remove all residual solvent. Store immediately under an inert atmosphere at 2-8°C.
Protocol 5.2: General Procedure for a Ni-Catalyzed Cross-Electrophile Coupling
Objective: To couple an aryl halide (Ar¹-Br) with an alkyl halide (Alk²-Br).
Materials:
-
Dibromobis(tributylphosphine)nickel(II) (1-5 mol%)
-
Ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine, dtbbpy) (1-5 mol%)
-
Aryl bromide (Ar¹-Br) (1.0 equivalent)
-
Alkyl bromide (Alk²-Br) (1.5-2.0 equivalents)
-
Manganese or Zinc powder (reductant) (2-3 equivalents), activated
-
Anhydrous, degassed solvent (e.g., DMF, DMA, or THF)
Procedure:
-
Inside a glovebox or under a positive pressure of argon, add Dibromobis(tributylphosphine)nickel(II), the bipyridine ligand, and the reductant (Mn or Zn powder) to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent, followed by the aryl bromide.
-
Finally, add the alkyl bromide and seal the vessel tightly.
-
Remove the vessel from the glovebox and place it in a heating block set to the desired temperature (e.g., 60-80°C).
-
Stir the reaction vigorously. Monitor its progress by taking aliquots (via syringe under argon) and analyzing them by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 5.3: Post-Reaction Work-up and Purification
A significant challenge in reactions using phosphine-based catalysts is the removal of the corresponding phosphine oxide (in this case, tributylphosphine oxide), which is often a polar, non-volatile byproduct.
Procedure:
-
Quench the reaction by carefully adding it to a separatory funnel containing a saturated aqueous solution of NH₄Cl or water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification Strategy: The crude product will contain the desired compound and tributylphosphine oxide.
-
Silica Gel Chromatography: If the product is non-polar, standard silica gel chromatography may be effective.
-
Alumina Chromatography: If the product is basic or highly polar, it may bind irreversibly to acidic silica gel. In such cases, column chromatography using neutral or basic alumina is the recommended, field-proven alternative.[9] Elute with a suitable solvent system (e.g., hexanes/ethyl acetate).
-
References
-
CORE. Supporting Information detailing general synthetic chemistry techniques. [Link][4]
-
ResearchGate. Discussion on removing tributylphosphine oxide. [Link][9]
-
Wikipedia. Dichlorobis(triphenylphosphine)nickel(II). [Link][2]
-
University of Wisconsin–Madison. Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. [Link][6]
-
OAE Publishing Inc. Mechanisms of nickel-catalyzed reductive cross-coupling reactions. [Link][7]
-
JEWLScholar@MTSU. SYNTHESIS AND INVESTIGATION OF NICKEL(II) 4-SUBSTITUTED 2,6-DICHLOROPHENOLATES. [Link][8]
-
UBC Library Open Collections. The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. [Link][10]
-
KAUST Repository. Nickel-Catalyzed Reductive Cross-Couplings. [Link]
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- 1. Dibromobis(tributylphosphine)nickel(II) | 15242-92-9 [sigmaaldrich.com]
- 2. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. oaepublish.com [oaepublish.com]
- 8. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. open.library.ubc.ca [open.library.ubc.ca]
Methodological & Application
Mastering C-C Bond Formation: Application and Protocols for NiBr2(PBu3)2 in Kumada Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the powerful methodologies available, the Kumada cross-coupling reaction, a Nobel Prize-recognized transformation, offers a direct and efficient route to connect organic fragments. This guide provides an in-depth exploration of the application of nickel(II) bromide bis(tributylphosphine) (NiBr2(PBu3)2) as a catalyst in this pivotal reaction, offering both foundational knowledge and practical, field-tested protocols.
The Strategic Advantage of Nickel and Tributylphosphine in Kumada Coupling
The Kumada-Tamao-Corriu cross-coupling reaction facilitates the formation of C-C bonds by reacting a Grignard reagent (R-MgX) with an organic halide (R'-X) in the presence of a transition metal catalyst, typically nickel or palladium.[1][2][3] While palladium catalysts have been extensively studied, nickel catalysts present a compelling alternative due to their lower cost, earth abundance, and unique reactivity profiles.[4]
The choice of the phosphine ligand is critical in tuning the catalyst's performance.[5] Tributylphosphine (PBu3) in the NiBr2(PBu3)2 complex offers a unique combination of steric and electronic properties. As a trialkylphosphine, it is more electron-donating than its triarylphosphine counterparts, which can enhance the rate of oxidative addition of the organic halide to the nickel center.[6] Its moderate steric bulk can facilitate the reductive elimination step, leading to efficient product formation.
The Catalytic Cycle: A Mechanistic Overview
The precise mechanism of nickel-catalyzed Kumada coupling can be nuanced and dependent on the specific reaction conditions and substrates.[7] However, a generally accepted catalytic cycle involves the following key steps:
-
Precatalyst Activation: The Ni(II) precatalyst, NiBr2(PBu3)2, is reduced in situ by the Grignard reagent to a catalytically active Ni(0) species.
-
Oxidative Addition: The organic halide (Ar-X) undergoes oxidative addition to the Ni(0) center, forming a Ni(II) intermediate, Ar-Ni(L)2-X.
-
Transmetalation: The Grignard reagent (R-MgX) transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) complex, Ar-Ni(L)2-R.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated as the final product (Ar-R), regenerating the catalytically active Ni(0) species.
It is also important to note that alternative catalytic cycles, such as a Ni(I)/Ni(III) pathway, have been proposed and may be operative under certain conditions.[6][8]
Sources
- 1. Kumada Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. html.rhhz.net [html.rhhz.net]
Catalytic cycle of NiBr2(PBu3)2 in [2+2+2] cycloaddition reactions
An In-Depth Guide to the Catalytic Cycle of NiBr₂(PBu₃)₂ in [2+2+2] Cycloaddition Reactions
Introduction: The Power of Cycloaddition and Nickel's Role
The [2+2+2] cycloaddition reaction is a highly convergent and atom-economical method for the synthesis of six-membered rings, providing a powerful tool for constructing complex carbocyclic and heterocyclic scaffolds from simple unsaturated precursors.[1][2] These structures are foundational in pharmaceuticals, functional materials, and natural products. While various transition metals can catalyze this transformation, nickel has emerged as a particularly attractive option due to its relative abundance, lower cost compared to precious metals like palladium or rhodium, and its unique reactivity.[3][4]
This guide focuses on the use of bis(tributylphosphine)nickel(II) bromide, NiBr₂(PBu₃)₂, as a catalyst precursor for these powerful transformations. We will delve into the fundamental steps of the catalytic cycle, explain the critical role of the phosphine ligand, and provide detailed protocols for researchers and drug development professionals to harness this chemistry in their work.
PART 1: The Catalyst System - From Precursor to Active Species
The designated catalyst, NiBr₂(PBu₃)₂, is a Ni(II) precatalyst. The active species in [2+2+2] cycloadditions is a low-valent Ni(0) complex. Therefore, the first crucial step in any protocol using this system is the in situ reduction of the Ni(II) center to the catalytically competent Ni(0) state.
The Ligand: Tributylphosphine (PBu₃)
The choice of ligand is paramount in nickel catalysis, profoundly influencing the catalyst's stability, activity, and selectivity.[5][6] Tributylphosphine is a common and effective ligand for several key reasons:
-
Strong Electron Donation: PBu₃ is an electron-rich phosphine. This property increases the electron density on the nickel center, which facilitates the crucial oxidative cyclization steps in the catalytic cycle and stabilizes the Ni(0) oxidation state.
-
Moderate Steric Bulk: The butyl groups provide sufficient steric hindrance to prevent catalyst decomposition pathways like dimerization, yet they are not so bulky as to completely block substrate access to the metal center. This balance is critical for efficient catalytic turnover.[6] The steric and electronic properties of phosphine ligands have been extensively studied and quantified, revealing that even remote steric features can significantly enhance catalyst performance.[6][7]
Activation: The Ni(II) to Ni(0) Reduction
The transformation of the air-stable NiBr₂(PBu₃)₂ precatalyst into the active Ni(0)Lₙ species requires a chemical reducing agent. This reduction is typically performed at the start of the reaction by adding a stoichiometric amount of a metal reductant like zinc (Zn) or manganese (Mn) powder. The process can be summarized as:
Ni(II)Br₂(PBu₃)₂ + Reductant → Ni(0)(PBu₃)₂ + Reductant-Br₂
This in situ generation of the active catalyst from a stable Ni(II) precursor is a practical advantage, avoiding the need to handle and store often air-sensitive Ni(0) complexes like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)).[8]
PART 2: The Catalytic Cycle Deconstructed
The generally accepted mechanism for the nickel-catalyzed [2+2+2] cycloaddition of three alkyne molecules to form a substituted benzene is a stepwise process involving distinct organometallic intermediates.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Ni-catalyzed [2+2+2] alkyne cyclotrimerization.
-
Catalyst Activation (Not in cycle): The Ni(II)Br₂(PBu₃)₂ precatalyst is reduced in situ by a reducing agent (e.g., Zn) to generate the active Ni(0)L₂ species (where L = PBu₃).
-
Substrate Coordination: Two molecules of an alkyne substrate coordinate to the electron-rich Ni(0) center. This may involve the displacement of a phosphine ligand to open up coordination sites.
-
Oxidative Cyclization: The nickel center undergoes a formal oxidative cyclization, coupling the two alkyne molecules together. This key step forms a five-membered nickelacyclopentadiene intermediate, with the nickel now in a formal +2 oxidation state.[9][10]
-
Third Component Insertion: A third alkyne molecule coordinates to the nickelacyclopentadiene complex and subsequently inserts into one of the Ni-C bonds. This expands the metallacycle to a seven-membered nickelacycloheptatriene.
-
Reductive Elimination: The final step is the reductive elimination of the C-C bonds to release the aromatic benzene product. This process regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle.
This cycle can be adapted for the cycloaddition of different unsaturated partners. For instance, when a nitrile is used as one of the components, an azanickelacyclopentadiene is formed as the key intermediate, ultimately leading to the formation of a pyridine ring.[2][11][12]
PART 3: Application Notes and Experimental Protocols
Key Experimental Considerations
-
Inert Atmosphere: Low-valent nickel species, particularly the active Ni(0) catalyst, are highly sensitive to oxygen. All reactions must be assembled and run under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.
-
Solvent Choice: The choice of solvent is critical. Non-coordinating, aprotic solvents like toluene, tetrahydrofuran (THF), or dioxane are commonly used. Protic solvents like alcohols can interfere with the catalyst and intermediates.[13]
-
Reducing Agent Activation: If using a solid reducing agent like zinc dust, activation may be necessary to remove surface oxides. This can be achieved by briefly washing the zinc dust with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Substrate Purity: As with any catalytic reaction, the purity of substrates is crucial. Impurities can poison the catalyst and lead to lower yields or failed reactions. Alkynes should be distilled or filtered through alumina to remove peroxides or other impurities.
Table 1: Representative Conditions for Nickel-Catalyzed Cycloadditions
| Reactants | Catalyst System | Reductant | Solvent | Temp. (°C) | Time (h) | Product Type |
| 3 x Terminal Alkyne | NiBr₂(PBu₃)₂ (5 mol%) | Zn (15 mol%) | THF | 60 | 12 | Substituted Benzene |
| Diyne + Nitrile | Ni(COD)₂/SIPr (5-10 mol%) | None | Toluene | RT | 2-8 | Fused Pyridine[14] |
| Alkyne-nitrile + Alkyne | Ni(acac)₂/dppf, BPh₃ (10 mol%) | None | Dioxane | 100 | 12 | Fused Pyridine[11][12] |
| Enoate + Alkyne + Aldehyde | Ni(COD)₂/PBu₃ (10 mol%) | Et₃B | Toluene | RT | 12-24 | Cyclopentenone[13] |
Note: This table provides illustrative examples. Conditions must be optimized for specific substrates.
Detailed Experimental Protocol: [2+2+2] Cyclotrimerization of 1-Octyne
This protocol provides a step-by-step method for the synthesis of 1,2,4-trihexylbenzene and 1,3,5-trihexylbenzene using the NiBr₂(PBu₃)₂ precatalyst system.
Materials & Equipment
-
NiBr₂(PBu₃)₂ (Nickel(II) bromide-bis(tributylphosphine) complex)
-
1-Octyne (distilled before use)
-
Zinc dust (<10 micron, activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line apparatus or glovebox
-
Oven-dried glassware (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Syringes and needles for inert atmosphere transfers
Experimental Workflow Diagram
Caption: General experimental workflow for the nickel-catalyzed cycloaddition.
Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (or flame-dried under vacuum) and allowed to cool under an inert atmosphere.
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add NiBr₂(PBu₃)₂ (0.05 mmol, 1.0 equiv) and activated zinc dust (0.15 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add 10 mL of anhydrous THF to the flask via a gas-tight syringe.
-
Substrate Addition: Add distilled 1-octyne (1.5 mmol, 30 equiv) to the stirring suspension via syringe.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 60 °C. Stir the mixture vigorously. The reaction mixture will typically change color as the active Ni(0) species is formed and consumed.
-
Monitoring: Monitor the consumption of the starting material by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 10 mL of 1 M HCl. Stir for 15 minutes until the excess zinc has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexanes eluent) to isolate the 1,2,4- and 1,3,5-trihexylbenzene isomers.
This protocol serves as a robust starting point for exploring the synthetic utility of NiBr₂(PBu₃)₂ in [2+2+2] cycloaddition reactions, offering a practical and efficient route to complex cyclic molecules.
References
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Louie, J., & Gibby, J. E. (2002). Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles. Journal of the American Chemical Society, 124(51), 15198-15199. Available at: [Link]
-
You, X., Xie, X., et al. (2016). Nickel-Catalyzed [2+2+2] Cycloaddition of Alkyne-Nitriles with Alkynes Assisted by Lewis Acids: Efficient Synthesis of Fused Pyridines. Chemistry – A European Journal, 22(47), 16993-16997. Available at: [Link]
-
Zhang, Z., et al. (2024). Insights into the Mechanism, Regio-/Diastereoselectivities and Ligand Role of Nickel-Initiated [3+2] Cycloadditions between Vinylcyclopropane and N-Tosylbenzaldimine. Catalysts, 14(1), 82. Available at: [Link]
-
Ugwu, D. I., Okoro, U. C., & Chukwurah, T. D. (2014). Nickel Catalyzed Synthesis of N-aryl and N-heteroaryl Substituted Benzene Sulphonamides and their Biological Activity Evaluation. Medicinal Chemistry, 4(3), 357-360. Available at: [Link]
-
García-Rodeja, Y., et al. (2019). Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes. Journal of the American Chemical Society, 141(51), 20024-20029. Available at: [Link]
-
Wang, J., et al. (2025). Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. Molecules, 30(17), 3629. Available at: [Link]
-
Griffin, J. R., & Sarpong, R. (2014). Nickel-Catalyzed Three-Component Cycloadditions of Enoates, Alkynes, and Aldehydes. Organic Letters, 16(24), 6342-6345. Available at: [Link]
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Chen, J., et al. (2020). Synthesis of bridged tricyclo[5.2.1.01,5]decanes via nickel-catalyzed asymmetric domino cyclization of enynones. Nature Communications, 11(1), 1-9. Available at: [Link]
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Börgel, J., & Ritter, T. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews, 120(13), 6624-6689. Available at: [Link]
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D'Souza, B. R., & Louie, J. (2015). An in Situ Approach to Nickel-Catalyzed Cycloaddition of Alkynes and 3-Azetidinones. The Journal of Organic Chemistry, 80(20), 10219-10227. Available at: [Link]
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Shields, J. D., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(10), 1016-1022. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Structure–Reactivity Relationships of Monophosphine Ligands in Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 136(22), 8042-8054. Available at: [Link]
-
Bures, J., & Echavarren, A. M. (2024). Ni-Catalyzed [2+2+2] Cycloaddition of Alkynes To Form Arenes and Pyridines at Low Catalyst Loadings. Advanced Synthesis & Catalysis. Available at: [Link]
-
Lautens, M. (1996). Nickel-Catalyzed Cycloadditions. Chemical Reviews, 96(1), 49-92. Available at: [Link]
-
Wang, J., et al. (2025). Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. Molecules, 30(17), 3629. Available at: [Link]
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Application Note: Mastering the Inert Atmosphere - A Guide to Handling Air-Sensitive Nickel(II) Phosphine Catalysts in a Glovebox
Abstract
Nickel(II) phosphine complexes are powerful catalysts in modern organic synthesis, enabling a wide array of cross-coupling reactions that are fundamental to pharmaceutical and materials science research. However, the efficacy and reproducibility of these catalytic systems are critically dependent on the rigorous exclusion of air and moisture. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for handling air-sensitive nickel(II) phosphine catalysts within a glovebox environment. We will delve into the causality behind experimental choices, from glovebox setup and maintenance to detailed protocols for catalyst handling, reaction initiation, and waste disposal, ensuring both scientific integrity and operational safety.
Introduction: The Challenge and Power of Nickel Catalysis
Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium-based systems, offering unique reactivity for forming carbon-carbon and carbon-heteroatom bonds.[1][2] Many of these transformative reactions rely on nickel in its low-valent Ni(0) state, which is often generated in situ from a more stable Ni(II) precatalyst. The phosphine ligands that are crucial for tuning the catalyst's reactivity and stability are themselves susceptible to oxidation.[3][4] The oxidation of a phosphine ligand to its corresponding phosphine oxide can deactivate the catalyst, leading to diminished reaction yields and poor reproducibility.[3]
While the development of air-stable Ni(II) precatalysts has significantly simplified the setup of some nickel-catalyzed reactions, allowing them to be handled on the benchtop, the use of a glovebox remains the gold standard for achieving the highest level of control and reproducibility, especially when dealing with highly active or sensitive catalytic systems.[1][5][6][7] This guide will focus on best practices for glovebox operations to ensure the integrity of these sensitive reagents.
The Glovebox: Your Inert Atmosphere Sanctuary
A glovebox provides a controlled, inert environment, typically under a positive pressure of nitrogen or argon, with very low levels of oxygen and moisture (ideally <1 ppm).[8][9][10] For catalysis work, a dedicated glovebox is highly recommended to prevent cross-contamination with other reactive materials.[11]
Maintaining a Healthy Atmosphere
The heart of a glovebox is its purification system, which continuously circulates the inert gas through a catalyst (often copper-based) to remove oxygen and a molecular sieve to remove water.[8][10][12]
-
Catalyst Poisons: It is critical to be aware of chemicals that can irreversibly poison the glovebox catalyst. Volatile phosphines, thiols, amines, and halogenated solvents are particularly detrimental.[13][14][15] When working with these substances, the purifier (blower) must be turned off. After use, the glovebox atmosphere must be purged for at least 15-30 minutes before turning the purifier back on.[13][14]
-
Regular Purging: Periodically purging the glovebox helps to remove any accumulated volatile impurities.[13] An automated purge can often be set to run at regular intervals.[16]
Bringing Materials into the Glovebox
The antechamber is the gateway to the inert environment and must be used correctly to prevent atmospheric contamination.
-
Solids and Glassware: All glassware must be oven-dried for at least one hour and cooled in a desiccator before being brought into the antechamber.[17] Solids should be brought in their original containers or in dried, sealed vials. Porous materials like Kimwipes or celite should be oven-dried and then left in the antechamber under vacuum for an extended period (e.g., 12 hours) to allow trapped air to be removed.[13]
-
Liquids and Solvents: Solvents must be rigorously dried and deoxygenated before being introduced into the glovebox.[15][18][19] While solvent stills have been traditionally used, safer column-based purification systems are now common.[18][20] Liquids should be transferred into the glovebox in sealed flasks, such as Straus flasks, that have been subjected to several freeze-pump-thaw cycles.[14][15]
-
Antechamber Cycling: Never shorten the antechamber evacuation/refill cycles.[13] A typical protocol involves at least three cycles, with each cycle consisting of evacuating the antechamber to a good vacuum and then refilling with the inert glovebox gas.[13][14]
Reagent and Catalyst Preparation: The Foundation of Success
The success of any air-sensitive reaction begins with the proper preparation of all components.
Solvent Purity is Paramount
Even trace amounts of water or oxygen in your reaction solvent can have a dramatic impact on catalyst activity.
-
Purification Methods: As mentioned, column-based solvent purification systems are a safer and often more efficient alternative to distillation stills for obtaining anhydrous, deoxygenated solvents.[18][20]
-
Storage: Once purified, solvents should be stored inside the glovebox over activated molecular sieves to maintain their dryness.[14] It is good practice to label the solvent bottle with the date of purification and introduction into the glovebox.
Understanding Your Nickel(II) Phosphine Catalyst
Nickel(II) phosphine catalysts come in various forms, with differing levels of air stability.
-
Air-Stable Precatalysts: A significant advancement in nickel catalysis has been the development of air-stable Ni(II) precatalysts.[1][5][6] These complexes, often of the form L₂Ni(aryl)X, are typically solids that can be weighed out on the benchtop, although subsequent handling should be done in a glovebox for maximum consistency.[5][6] Activation to the catalytically active Ni(0) species occurs in situ through various mechanisms, such as transmetalation or a Heck-type pathway.[1][21]
-
Generating Catalysts in situ: In some cases, the active catalyst is formed by mixing a simple nickel salt (e.g., NiCl₂·6H₂O) with the desired phosphine ligand inside the glovebox just before use.[22][23]
Table 1: Relative Air-Stability of Common Phosphine Ligands
| Ligand Type | Example(s) | Relative Air Stability | Handling Considerations |
| Trialkylphosphines | Tricyclohexylphosphine (PCy₃) | Low[3] | Must be handled exclusively under an inert atmosphere. |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Moderate to High[3] | Generally stable for short periods in air but should be stored and handled in a glovebox for long-term integrity. |
| Bulky Dialkylbiaryl Phosphines | Buchwald-type ligands | High[3] | Many are air-stable as solids but are best handled in a glovebox as solutions. |
| Secondary Phosphine Oxides (SPOs) | (HA)SPOs | High[4] | Can be used as air-stable preligands.[4] |
Experimental Protocols
The following protocols provide a framework for handling nickel(II) phosphine catalysts and setting up reactions within a glovebox.
Protocol 1: Preparation of a Nickel Catalyst Stock Solution
This protocol is for preparing a stock solution of a solid, air-sensitive nickel(II) phosphine precatalyst.
-
Preparation: Bring a clean, dry, oven-dried volumetric flask (e.g., 10 mL) with a glass stopper or septum-lined cap, a magnetic stir bar, and the vial containing the nickel catalyst into the glovebox. Also, bring in a vial of the desired anhydrous, deoxygenated solvent (e.g., THF, toluene).
-
Weighing: Using an analytical balance inside the glovebox, carefully weigh the desired amount of the nickel catalyst onto a piece of weighing paper.
-
Transfer: Transfer the weighed catalyst into the volumetric flask.
-
Dissolution: Using a clean, dry pipette, add the anhydrous solvent to the volumetric flask to just below the calibration mark. Add the stir bar and stir until the catalyst is fully dissolved.
-
Dilution to Volume: Carefully add more solvent dropwise until the bottom of the meniscus is level with the calibration mark on the neck of the flask.
-
Mixing and Storage: Stopper the flask and invert it several times to ensure homogeneity. Label the flask clearly with the catalyst name, concentration, solvent, and date of preparation. Store the stock solution in the glovebox freezer if necessary.
Protocol 2: Setting up a Cross-Coupling Reaction
This protocol outlines the general procedure for setting up a nickel-catalyzed cross-coupling reaction.
-
Vessel Preparation: Place an oven-dried reaction vial containing a magnetic stir bar into the glovebox.
-
Addition of Solids: Weigh and add any solid reagents (e.g., electrophile, base, additives) to the reaction vial.
-
Addition of Liquids: Using a micropipette, add any liquid reagents (e.g., nucleophile, solvent).
-
Catalyst Addition: Add the required volume of the catalyst stock solution (prepared in Protocol 1) to the reaction vial.
-
Sealing and Reaction: Securely cap the reaction vial. If the reaction is to be heated, it can be brought out of the glovebox and placed on a pre-heated stirrer hotplate.
-
Quenching and Workup: After the reaction is complete, the vial should be cooled to room temperature before being brought back into the glovebox for quenching or further manipulation if the products are air-sensitive.
Visualization of Workflows
Visualizing the workflow can help in planning and executing experiments efficiently and safely.
Figure 2: A decision tree for troubleshooting failed nickel-catalyzed reactions.
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and a lab coat. When working in the glovebox, nitrile gloves should be worn over the glovebox gloves for an extra layer of protection and to prevent contamination. [11]
-
Handling Pyrophoric Materials: While this guide focuses on Ni(II) catalysts, be aware that some Ni(0) reagents (like Ni(COD)₂) and certain phosphines can be pyrophoric. [10]
-
Waste Disposal:
-
Solid Waste: Contaminated items such as weighing paper, pipette tips, and Kimwipes should be collected in a designated solid waste container inside the glovebox. When full, this container should be sealed, removed through the antechamber, and disposed of as hazardous chemical waste. [24] * Liquid Waste: Collect all liquid waste, including reaction solvent and quenching solutions, in a sealed container inside the glovebox. Label this container clearly. [17] * Nickel Waste: Nickel compounds are classified as hazardous waste and must be disposed of according to institutional and local regulations. [25][26]Aqueous nickel waste can often be treated by chemical precipitation to convert soluble nickel ions into an insoluble solid for disposal. [27]Never dispose of nickel waste down the drain. [26]Spent catalysts may be eligible for recycling programs that reclaim the valuable metal. [28]
-
Conclusion
The successful application of air-sensitive nickel(II) phosphine catalysts is a testament to meticulous experimental technique. By understanding the principles behind maintaining an inert atmosphere and adhering to rigorous handling protocols, researchers can unlock the full potential of these powerful catalytic systems. The use of a well-maintained glovebox, coupled with the careful preparation of all reagents and solvents, provides the most reliable path to reproducible and high-yielding results in modern synthetic chemistry. The continued development of user-friendly, air-stable precatalysts further expands the accessibility of nickel catalysis, but a mastery of inert atmosphere techniques remains a fundamental skill for any practitioner in the field.
References
-
Air-Sensitive Catalyst Handling and Preparation. (n.d.). Advanced Photon Source. Retrieved from [Link]
-
Shields, J. D., Gray, E. E., & Doyle, A. G. (2018). Bench-Stable Nickel Precatalysts with Heck-type Activation. Organometallics, 37(17), 2857–2861. Retrieved from [Link]
-
Nickel(II) Precatalysts. (2022). In Encyclopedia. MDPI. Retrieved from [Link]
-
Glovebox General Use. (n.d.). University of Rochester. Retrieved from [Link]
-
Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. Max-Planck-Gesellschaft. Retrieved from [Link]
-
Standard Operating Procedures: Bart Laboratory. (n.d.). Purdue Chemistry. Retrieved from [Link]
-
Nickel catalysis: Insights for catalyst selection. (2022). InCatT. Retrieved from [Link]
-
Solvent Purification | Solvent filtration systems & assembly. (n.d.). Rocker. Retrieved from [Link]
-
RISE Catalysis Center Glovebox Manual. (2020). Retrieved from [Link]
-
Glove box. (n.d.). EPFL. Retrieved from [Link]
-
Li, H., et al. (2019). Air-Stable Secondary Phosphine Oxides for Nickel-Catalyzed Cross-Couplings of Aryl Ethers by C–O Activation. Organic Letters, 21(4), 1055–1059. Retrieved from [Link]
-
Zultanski, S. L., & Doyle, A. G. (2014). A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II) Complexes. Organometallics, 33(8), 1895–1898. Retrieved from [Link]
-
Casimiro, M., et al. (2022). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Chemical Science, 13(27), 8039–8044. Retrieved from [Link]
-
Synthesis and Use of a Nickel Oxidation Catalyst Using Glove Box Methods. (2020). Journal of Chemical Education, 97(9), 3326-3331. Retrieved from [Link]
-
Glovebox, Gas, & Solvent System Applications for Lab. (n.d.). Inert. Retrieved from [Link]
-
Innovative Solvent Purification Techniques. (n.d.). Inert. Retrieved from [Link]
-
Purification of air-sensitive complex. (2021). Reddit. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group. Retrieved from [Link]
-
Casimiro, M., et al. (2022). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. ETH Library. Retrieved from [Link]
-
Nickel precatalysts as enabling tools for catalytic coupling reactions. (2014). DSpace@MIT. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Nickel Catalyst Cubes. (2022). Atmosphere Dynamics. Retrieved from [Link]
-
Spent Catalyst (Various) - SAFETY DATA SHEET. (2017). Retrieved from [Link]
-
A Modular, Air-Stable Nickel Precatalyst. (2015). The Doyle Group. Retrieved from [Link]
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from [Link]
-
Smart® Controlled Atmosphere Glove Box Isolators. (n.d.). Terra Universal. Retrieved from [Link]
-
Casimiro, M., et al. (2022). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. PMC. Retrieved from [Link]
-
NHC/Phosphite Nickel(II) Precatalysts for the C–N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions. (2025). Organic Letters. Retrieved from [Link]
-
Facilities: Glovebox. (n.d.). Marshall University. Retrieved from [Link]
-
Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. (2025). PMC. Retrieved from [Link]
- Nickel pre-catalysts and related compositions and methods. (2015). Google Patents.
-
Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. (2019). Squarespace. Retrieved from [Link]
-
Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. (2023). Accounts of Chemical Research. Retrieved from [Link]
-
Recent Advances on Nickel-Catalyzed Electrochemical Couplings. (2025). CCS Chemistry. Retrieved from [Link]
-
Chemical Waste. (n.d.). Environmental Health & Safety (EHS). Retrieved from [Link]
-
Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (n.d.). Hep Journals. Retrieved from [Link]
-
Nickel Catalyst Recycling. (2014). Globe Metal. Retrieved from [Link]
-
Synthesis of dichlorobis(triphenyl phosphine ) nickel [II]. (2023). YouTube. Retrieved from [Link]
-
Preparation and stereochemistry of nickel phosphine complexes. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Perfluoroalkylphosphine Nickel Complexes. (n.d.). WyoScholar. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel precatalysts as enabling tools for catalytic coupling reactions [dspace.mit.edu]
- 7. doyle.princeton.edu [doyle.princeton.edu]
- 8. mscore.web.unc.edu [mscore.web.unc.edu]
- 9. inertcorp.com [inertcorp.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. epfl.ch [epfl.ch]
- 15. Air-free technique - Wikipedia [en.wikipedia.org]
- 16. ossila.com [ossila.com]
- 17. chem.purdue.edu [chem.purdue.edu]
- 18. acs.org [acs.org]
- 19. rocker.com.tw [rocker.com.tw]
- 20. inertcorp.com [inertcorp.com]
- 21. Nickel(II) Precatalysts | Encyclopedia MDPI [encyclopedia.pub]
- 22. US20150141684A1 - Nickel pre-catalysts and related compositions and methods - Google Patents [patents.google.com]
- 23. youtube.com [youtube.com]
- 24. s29.q4cdn.com [s29.q4cdn.com]
- 25. atmospheredynamics.com [atmospheredynamics.com]
- 26. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Nickel Catalyst Recycling [globemetal.com]
Troubleshooting & Optimization
Controlling molecular weight distribution with NiBr2(PBu3)2
The following guide is designed as a specialized Technical Support Center resource. It prioritizes the Atom Transfer Radical Polymerization (ATRP) application of
Status: Operational
Specialist: Senior Application Scientist, Polymer Chemistry Division
Ticket Topic: Optimizing Molecular Weight Distribution (MWD/PDI) and Kinetics
Catalyst Code:
Core Technical Briefing
Why this catalyst?
-
The Mechanism: The electron-rich nature of
lowers the redox potential of the Nickel center, making the transition from to energetically favorable. -
The Result: This increases the ATRP equilibrium constant (
), providing faster polymerization rates and tighter control for monomers that are typically sluggish or difficult to control, such as n-butyl acrylate or methyl acrylate .[1] -
The Risk: In conjugated polymer synthesis (e.g., KCTP), these monodentate ligands are prone to dissociation, leading to chain transfer and broad dispersity unless specific "living" conditions are enforced.[1]
Diagnostic Workflow (Graphviz)
Use this flowchart to identify the root cause of your molecular weight distribution issues.
Caption: Diagnostic logic for identifying failure modes in Ni-catalyzed polymerization based on GPC trace features.
Troubleshooting Guide & FAQs
Scenario A: ATRP of (Meth)Acrylates (Primary Application)
Context: You are synthesizing PMMA or Poly(n-butyl acrylate) and require narrow PDI (< 1.2).[1]
Q1: My polymerization is too fast and the PDI is broadening (> 1.5) at high conversion. What is happening?
-
Root Cause: The
ligand is very electron-rich, stabilizing the oxidized species.[1] This pushes the equilibrium towards the active radical species. If the radical concentration is too high, bimolecular termination (radical-radical coupling) becomes statistically significant, especially as viscosity increases at high conversion.[1] -
Solution:
Q2: I see an "induction period" where no polymer forms for the first hour.
-
Root Cause: Nickel(II) complexes are sensitive to oxidation.[1] If your system has trace oxygen, the catalyst is quenching radicals to scavenge the oxygen before polymerization begins.
-
Solution:
-
Ensure rigorous deoxygenation (freeze-pump-thaw x 3 cycles).[1]
-
Catalyst Activation: Add a small amount of reducing agent (like
or trace Grignard) if using a "Reverse ATRP" setup, though standard ATRP with an alkyl halide initiator should work if the catalyst is pure.
-
Q3: Can I use this for block copolymers?
-
Answer: Yes, but order matters.
-
Protocol: Polymerize the less active monomer first (e.g., Methacrylate) then the more active one (e.g., Acrylate), or use halogen exchange (start with a Bromide initiator, add a Chloride catalyst).[1]
-
Warning:
is prone to "halogen exchange" if you use a chloride initiator.[1] Ensure your initiator halide matches the catalyst halide (Bromide-Bromide) to prevent PDI broadening due to mixed exchange rates.[1]
Scenario B: KCTP of Conjugated Polymers (Advanced/Off-Label)
Context: You are synthesizing P3HT or similar conjugated systems. This is challenging with monodentate ligands.
Q4: Why is my P3HT PDI broad (~1.6 - 2.0) compared to when I use Ni(dppp)Cl2?
-
Root Cause: The "Living" KCTP mechanism relies on the catalyst "walking" along the polymer chain without falling off (intramolecular transfer). Bidentate ligands (dppp) bite the metal firmly.[1] Monodentate ligands (
) are labile; they dissociate, allowing the Ni center to diffuse away and initiate new chains (intermolecular transfer), which kills the living character.[1] -
The Fix (The "Excess Ligand" Trick):
-
You must shift the equilibrium
to the right.[1] -
Protocol: Add 2 to 5 equivalents of free
ligand relative to the Ni catalyst to the reaction mixture. This suppresses dissociation and forces the catalyst to stay on the chain.
-
Q5: I am getting low molecular weight oligomers instead of high polymer.
-
Root Cause: Catalyst decomposition ("Catalyst Death").[1]
species with monodentate ligands are thermally unstable.[1] -
Solution:
-
Temperature: Do not exceed 40-50°C. Unlike dppp (stable at reflux),
complexes are fragile.[1] -
Dryness: Ensure the Grignard monomer is perfectly dry; protonation terminates the chain immediately.
-
Comparative Data: Ligand Effects on Control
The following table illustrates why
| Parameter | Impact on Experiment | ||
| Electron Density | Low (Weaker Donor) | High (Strong Donor) | |
| Steric Bulk | High (Cone angle ~145°) | Medium (Cone angle ~132°) | |
| ATRP Utility | Good for Methacrylates (MMA) | Excellent for Acrylates (nBA) | Use |
| KCTP Utility | Poor (Broad PDI) | Poor (Broad PDI) | Requires excess ligand to force living behavior.[1] |
| Redox Potential | Higher | Lower | Easier to activate alkyl halides with |
Validated Protocol: Controlled ATRP of Methyl Acrylate
Objective: Target
-
Reagents:
-
Stoichiometry: [Monomer]:[Initiator]:[Catalyst] = 200:1:1.[1]
-
Assembly (Glovebox/Schlenk):
-
Polymerization:
-
Termination:
References
-
Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 and NiBr2(PBu3)2. Source: Uegaki, H., Kotani, Y., Kamigaito, M., & Sawamoto, M. (1997).[1] Macromolecules. Context: Establishes the superior activity of PBu3 ligands for acrylates compared to PPh3. URL:[Link][1]
-
Nickel-Catalyzed Catalyst-Transfer Polymerization (KCTP) Mechanisms. Source: Lüssem, G., & Poltersdorf, M. (2018).[1] Journal of Polymer Science. Context: Discusses the "ring-walking" mechanism and the necessity of bidentate ligands (or excess monodentate) for living behavior. URL:[Link][1]
-
Ligand Effects in Nickel-Catalyzed Cross-Coupling Polymerization. Source: McNeil, A. J., et al. (2013).[1] Chemical Reviews. Context: Comprehensive review on how ligand sterics and electronics (Alkyl vs Aryl phosphines) dictate chain transfer vs. propagation.[1] URL:[Link][1]
Sources
Nickel Phosphine Catalyst Rescue & Regeneration Center
Status: Operational Lead Scientist: Senior Application Specialist Subject: Technical Support for Ni(0)/Ni(II) Phosphine Catalyst Deactivation
Diagnostic Triage: Is Your Catalyst Dead or Sleeping?
Before attempting reactivation, you must distinguish between reversible deactivation (oxidation/ligand dissociation) and irreversible decomposition (aggregation/Ni-black formation).
Visual & Spectroscopic Diagnostics
| Observation | Likely State | Potential Cause | Actionable Status |
| Deep Red / Orange / Yellow | Active Ni(0) or Ni(II)-Aryl | Normal catalytic cycle intermediates. | Functional. (Check substrates, not catalyst). |
| Pale Green / Blue | Inactive Ni(II) | Oxidation by air ( | Rescuable. Requires chemical reduction. |
| Black Precipitate | Metallic Ni(0) Aggregates | Ligand dissociation followed by bulk metal aggregation ("Ni-black"). | Terminal. Irreversible.[1] Filter and restart. |
| Colorless (Solution) | Ligand Oxide | Complete ligand oxidation ( | Terminal. |
The NMR Checkpoint
Run a crude aliquot in
-
Sharp Peak (~20–40 ppm): Phosphine Oxide (
). Diagnosis: Catalyst death by oxidation. -
Broad/Shifted Peaks: Paramagnetic Ni(II) species. Diagnosis: Off-cycle resting state. Action: Attempt Protocol A.
-
Missing Signal: Paramagnetic broadening or complete precipitation.
Protocol A: In-Situ Reductive Regeneration (The "Jumpstart")
Application: Use this when the reaction mixture turns green/blue (oxidized Ni(II)) or stalls due to the accumulation of off-cycle Ni(II) species. This protocol mimics the conditions of reductive cross-electrophile coupling to force Ni(II) back to Ni(0).
The Mechanism
Nickel catalysts often die because they get stuck in a thermodynamic well as stable Ni(II) halides or oxides. To reactivate them, we must lower the oxidation state using a sacrificial reductant with a specific redox potential.
Step-by-Step Procedure
-
Assess the Solvent: Ensure the solvent is compatible with radical reductants (DMA, NMP, DMF, or Acetonitrile are preferred).
-
Prepare the Reductant Slurry:
-
Option 1 (Standard): Zinc dust (Zn). Activation required.
-
Option 2 (High Potential): Manganese powder (Mn).
-
-
Activation (Critical):
-
Add Zn dust (1.5 - 2.0 equiv relative to Catalyst) to the reaction vessel.
-
Add TMSCl (Chlorotrimethylsilane, 0.1 equiv) or
(trace) to activate the metal surface. Note: Unactivated Zn is often covered in ZnO and will fail to reduce Ni(II).
-
-
Ligand Supplementation:
-
Add 1.0 equiv (relative to Ni) of fresh phosphine ligand. Reason: Reduction of Ni(II) to Ni(0) without ligand leads to immediate precipitation of Ni-black.
-
-
Re-incubation:
-
Heat the mixture to 40–60°C for 30 minutes with vigorous stirring.
-
Success Indicator: Color shift from Green/Blue
Red/Brown/Orange.
-
Reference Grounding
The use of Zn and Mn as reducing agents is foundational in reductive coupling (e.g., Weix, reductive cross-coupling). The redox potential of Zn in organic solvents is sufficient to reduce Ni(II) precursors (
Protocol B: Ligand Scavenging & Exchange
Application: When
The Problem: Autoinhibition
Oxidized ligands (
Step-by-Step Procedure
-
Concentration: If the reaction is stalled, concentrate the mixture under vacuum to remove volatile inhibitors (if applicable).
-
The "Swamp" Method (Ligand Exchange):
-
COD Scrubbing (For Ni(COD)2 precursors):
-
If using
, the dissociated 1,5-cyclooctadiene can inhibit reaction rates. -
Action: Apply light vacuum (volatile removal) or use a ligand with higher binding affinity (e.g., bidentate phosphines like dppe/dppp) to permanently displace COD.
-
Visualizing the Rescue Pathway
The following diagram illustrates the transition between the Active Catalytic Cycle and the Deactivated States, showing exactly where Protocol A (Reduction) and Protocol B (Ligand Exchange) intervene.
Caption: The "Rescue Loop" (Blue Nodes) demonstrates how chemical reduction and ligand supplementation return off-cycle species to the active Ni(0) state.
Frequently Asked Questions (Troubleshooting)
Q: My reaction turned black immediately upon heating. Can I save it? A: No. Black precipitation indicates the formation of bulk Nickel(0) nanoparticles ("Ni-black"). This is thermodynamically stable and catalytically inactive for most phosphine-ligated cycles.
-
Root Cause: Thermal instability of the catalyst precursor before substrate activation.
-
Prevention: Ensure excess ligand is present before heating. Use a more thermally stable precursor like
+ Zn instead of .
Q: I am using Ni(COD)2 and it looks yellow, but the reaction won't start. A: You likely have "COD Poisoning" or Inactive Precursor .
-
Commercially supplied
can degrade to a yellow powder that is partially oxidized. It should be crystalline and bright yellow. -
Test: Dissolve a small amount in benzene. If it leaves a residue or is cloudy, the batch is bad.
-
Fix: Recrystallize the
or switch to an air-stable Ni(II) precatalyst reduced in situ (Protocol A).
Q: Why do I need TMSCl with Zinc? A: Zinc dust forms a passive oxide layer (ZnO) on its surface upon exposure to air. TMSCl (Chlorotrimethylsilane) or Iodine acts as an activator, chemically etching the ZnO layer to expose reactive metallic Zn(0), allowing electron transfer to the Nickel catalyst.
Q: Can I use Sodium Borohydride (
References
-
Catalyst Deactivation Pathways
- Catalyst Deactivation of a Monolig
- Source: NIH / PMC.
-
Redox Potentials of Zn/Mn in Catalysis
- Zinc and manganese redox potentials in organic solvents and their influence on nickel-c
- Source: Nature Communications / ResearchG
-
Phosphine Oxide Diagnostics (
NMR):- 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooper
- Source: Royal Society of Chemistry (RSC).
-
General Nickel Catalyst Handling
- Nickel catalysis: Insights for c
- Source: InCatT (Innovative C
Sources
Validation & Comparative
A Researcher's Guide to the ³¹P NMR Characterization of Dibromobis(tributylphosphine)nickel(II) and its Analogs
For researchers and professionals in the fields of organometallic chemistry and drug development, the precise characterization of catalytic intermediates and precursors is paramount. Dibromobis(tributylphosphine)nickel(II), [NiBr₂(P(n-Bu)₃)₂], is a key player in various cross-coupling reactions. Its efficacy is intrinsically linked to the geometry and electronic properties of the nickel center, which are, in turn, reflected in its spectroscopic signature. Among the array of analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive probe for elucidating the structure, purity, and dynamic behavior of this and related phosphine-containing complexes.
This guide provides an in-depth comparison of the ³¹P NMR characteristics of dibromobis(tributylphosphine)nickel(II) with alternative nickel(II) phosphine complexes. We will delve into the causality behind experimental choices for acquiring high-quality data for these often-paramagnetic species and provide a detailed, field-proven protocol.
The Decisive Role of ³¹P NMR in Characterizing Nickel(II) Phosphine Complexes
The phosphorus-31 nucleus possesses a natural abundance of 100% and a spin of ½, making it an excellent nucleus for NMR spectroscopy.[1] The chemical shift of the phosphorus atom is exquisitely sensitive to its electronic environment, which is directly influenced by the nature of the phosphine ligand, the other ligands in the coordination sphere, and the geometry of the metal complex.
A critical aspect to consider when analyzing nickel(II) phosphine complexes is the potential for an equilibrium between different geometric isomers, most commonly the square-planar and tetrahedral geometries. This equilibrium is influenced by both the steric and electronic properties of the phosphine ligands and the halide ions.
-
Diamagnetic Square-Planar Complexes: These complexes typically exhibit sharp signals in the ³¹P NMR spectrum.
-
Paramagnetic Tetrahedral Complexes: Nickel(II) in a tetrahedral geometry is a d⁸ ion with two unpaired electrons, rendering the complex paramagnetic. This paramagnetism has a profound effect on the NMR spectrum, leading to significantly broadened signals and a much wider range of chemical shifts.
For instance, dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, is known to exist as both a red, diamagnetic square-planar isomer and a blue, paramagnetic tetrahedral isomer.[2] This highlights the importance of understanding the factors that govern this equilibrium when interpreting ³¹P NMR data.
Comparative Analysis of ³¹P NMR Data for NiBr₂(PR₃)₂ Complexes
The electronic and steric properties of the phosphine ligand (PR₃) have a significant impact on the ³¹P NMR chemical shift. To provide a clear comparison, the following table summarizes typical ³¹P NMR data for dibromobis(phosphine)nickel(II) complexes with various phosphine ligands. It is important to note that the paramagnetic nature of many of these complexes can lead to broad signals, and the observed chemical shift can be highly dependent on the solvent and temperature due to the aforementioned isomeric equilibrium.
| Complex | Phosphine Ligand (PR₃) | Typical ³¹P NMR Chemical Shift (δ, ppm) | Linewidth | Key Considerations |
| Dibromobis(tributylphosphine)nickel(II) | Tributylphosphine (P(n-Bu)₃) | Not explicitly found in literature | Broad | Expected to be paramagnetic in its tetrahedral form. The electron-donating alkyl groups would influence the electron density at the nickel center. |
| Dibromobis(triphenylphosphine)nickel(II) | Triphenylphosphine (PPh₃) | Varies (e.g., diamagnetic species observed) | Sharp (diamagnetic) to Broad (paramagnetic) | Can exist as both diamagnetic square-planar and paramagnetic tetrahedral isomers.[3] |
| Dibromobis(tricyclohexylphosphine)nickel(II) | Tricyclohexylphosphine (PCy₃) | Not explicitly found in literature | Broad | The bulky nature of the cyclohexyl groups would likely favor a tetrahedral geometry, leading to a paramagnetic complex.[4] |
Oxidation Products as a Common Impurity:
A frequent impurity in samples of phosphine complexes is the corresponding phosphine oxide. Tributylphosphine is readily oxidized to tributylphosphine oxide (TBPO). The ³¹P NMR chemical shift of free TBPO is typically observed around +40 to +50 ppm.[5][6] Its presence in a spectrum can indicate sample degradation.
Experimental Protocol for Acquiring High-Quality ³¹P NMR of Paramagnetic Nickel(II) Complexes
Acquiring meaningful ³¹P NMR spectra of paramagnetic complexes like dibromobis(tributylphosphine)nickel(II) requires careful sample preparation and specific instrument parameters. The following protocol is a self-validating system designed to yield reliable data.
Diagram of the Experimental Workflow:
Caption: Workflow for the ³¹P NMR characterization of air-sensitive paramagnetic nickel complexes.
Step-by-Step Methodology:
-
Sample Preparation (under an inert atmosphere): Due to the air-sensitivity of many phosphine ligands and their complexes, all manipulations should be performed in a glovebox or using Schlenk line techniques.[7]
-
Weighing: Accurately weigh 5-10 mg of dibromobis(tributylphosphine)nickel(II) into a small vial.
-
Solvent Selection and Dissolution: Use a dry, degassed deuterated solvent such as dichloromethane-d₂ (CD₂Cl₂) or chloroform-d (CDCl₃). Add approximately 0.6 mL of the solvent to the vial and gently agitate to dissolve the complex.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a J-Young NMR tube. These tubes are equipped with a resealable Teflon valve, which is ideal for maintaining an inert atmosphere.[7]
-
Sealing: Securely close the J-Young valve before removing the tube from the inert atmosphere.
-
-
NMR Spectrometer Setup and Acquisition:
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and carefully shim the magnetic field to achieve the best possible homogeneity.
-
Experiment Parameters:
-
Nucleus: Select ³¹P.
-
Decoupling: Use proton decoupling (e.g., waltz16 or garp) to simplify the spectrum by removing ¹H-³¹P coupling.
-
Spectral Width: Set a wide spectral width (e.g., 200-300 ppm or greater) to ensure that the potentially broad and significantly shifted signals of the paramagnetic species are observed.
-
Acquisition Time: A typical acquisition time of 0.5-1.0 seconds is a good starting point.
-
Relaxation Delay (d1): Due to the rapid relaxation caused by the paramagnetic center, a short relaxation delay (e.g., 1-2 seconds) can be used, allowing for a greater number of scans in a given time.
-
Number of Scans: Collect a sufficient number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio, especially for broad signals.
-
-
-
Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 10-50 Hz to the Free Induction Decay (FID) before Fourier transformation. This will improve the signal-to-noise ratio of broad peaks, albeit at the expense of some resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using an external standard of 85% H₃PO₄ (δ = 0 ppm). This can be done by co-axially inserting a sealed capillary containing the standard or by referencing to a known internal standard that does not interact with the complex.
-
Interpretation: Analyze the chemical shift(s), paying attention to the linewidth. The presence of a broad signal significantly downfield or upfield from the typical diamagnetic region is indicative of a paramagnetic species. Look for sharper signals that may correspond to diamagnetic impurities or decomposition products like tributylphosphine oxide.
-
By following this comprehensive guide, researchers can confidently utilize ³¹P NMR spectroscopy to characterize dibromobis(tributylphosphine)nickel(II) and its analogs, gaining crucial insights into their structure and purity, which are essential for advancing their applications in catalysis and drug development.
References
-
Zhao, Z.; Chen, J.; Yue, Y.; Liu, H.; Zheng, A.; Li, S.; Shen, W. ³¹P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts. J. Phys. Chem. B2008 , 112 (33), 10227–10235. URL: [Link]
-
SpectraBase. Tri(n-butyl)phosphine oxide - Optional[³¹P NMR] - Chemical Shifts. URL: [Link]
-
Ali, H. M.; Al-Wassil, A. I.; Abu-Samn, R. H. Analysis of the structural determination nickel complexes. ResearchGate2013 . URL: [Link]
-
SpectraBase. Tri(n-butyl)phosphine oxide - Optional[³¹P NMR] - Chemical Shifts. URL: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. URL: [Link]
-
Gray, G. A.; Cremer, S. E. ³¹P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. ElectronicsAndBooks. URL: [Link]
-
Shvydkiy, N. V.; Khrustalev, V. N.; Gutsul, E. I.; Belov, D. S.; Nelyubina, Y. V.; Belkova, N. V.; Shubina, E. S.; Nikonov, G. I. Supplementary Information for the paper Synthesis and reactivity of the cyclobutadiene nickel bromide. RSC Advances. URL: [Link]
-
James, B. R. The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections. URL: [Link]
-
Scribd. CHM-304 Experiment: Preparation of Phosphine Based Metal Complexes. URL: [Link]
-
Steffen's Chemistry Pages. ³¹P chemical shifts. URL: [Link]
-
Royal Society of Chemistry Publishing. ³¹P chemical shifts of triphenylphosphine oxide measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. URL: [Link]
-
ResearchGate. Synthesis and Structural Characterization of Nickel(II) Complexes Supported by Pyridine-Functionalized N-Heterocyclic Carbene Ligands and Their Catalytic Acitivities for Suzuki Coupling. URL: [Link]
-
University of Sheffield. ³¹Phosphorus NMR. URL: [Link]
-
Herres-Pawlis, S.; Flörke, U.; Haupt, H.-J. Theoretical studies of ³¹P NMR spectral properties of phosphanes and related compounds in solution. Dalton Transactions2011 , 40(10), 2219-2228. URL: [Link]
-
Royal Society of Chemistry. Contents. URL: [Link]
-
Steffen's Chemistry Pages. ³¹P chemical shifts. URL: [Link]
-
Oxford Instruments. Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. URL: [Link]
-
Testbook. The reaction of NiBr₂ with two equivalents of PPh₃ in CS₂ at. URL: [Link]
-
ResearchGate. A DFT Protocol for the Prediction of ³¹P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. URL: [Link]
-
SOAR. Computation of Phosphorus-31 NMR chemical shifts of nickel complexes using density functional theory. URL: [Link]
-
MDPI. Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. URL: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 31P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. scribd.com [scribd.com]
FTIR spectrum analysis of NiBr2(PBu3)2 complexes
Comparative Guide: FTIR Spectrum Analysis of Complexes
Executive Summary
The characterization of Nickel(II) bromide bis(tributylphosphine),
This guide provides a comparative analysis of
Spectral Architecture & Theoretical Grounding
To accurately analyze
The "Silent" Mid-IR Trap
Most standard FTIR spectrometers equipped with KBr optics cut off at
-
Observation: The Mid-IR spectrum of
is dominated by the tributylphosphine ligand (C-H stretches at , P-C stretches at ).[1] -
Limitation: This confirms the presence of the ligand but fails to confirm coordination to the metal or the identity of the halide.
The Far-IR Solution
The diagnostic bands for the Ni-Br and Ni-P bonds lie in the Far-IR region.[1][2]
Critical Insight: The shift in the
band is mass-dependent.[1] Replacing Br with Cl shifts the band to higher wavenumbers (approx.[1]) due to the lighter mass of Chloride.[1]
Comparative Analysis
Comparison A: Halide Effect ( vs. )
Objective: Confirm the halogen identity in the catalyst precursor.
| Feature | Diagnostic Shift | ||
| Ni-X Stretch (Far-IR) | |||
| Color (Solid State) | Dark Red / Brown | Red / Yellow | Visual confirmation aligns with IR |
| Magnetic State | Diamagnetic (Sq.[1][3] Planar) | Diamagnetic (Sq.[1][3][4] Planar) | No change in isomer preference |
Comparison B: Ligand Steric/Electronic Effect ( vs. )
Objective: Distinguish between alkyl-phosphine (strong
| Feature | Spectral Signature | ||
| C-H Stretching | Aromatic C-H is absent in | ||
| Ring Modes | Absent | "Five-finger" aromatic pattern | |
| Physical State | Low-melting solid / Oil | High-melting Crystalline Solid | |
| Geometry Stability | Prone to Tetrahedral/Sq.[1][3][4] Planar equilibrium in solution | Strongly favors Tetrahedral in some solvents | Temperature-dependent IR bands |
Structural Diagnosis: The Isomerism Workflow
Nickel(II) complexes exhibit a unique equilibrium between Square Planar (Diamagnetic, Red) and Tetrahedral (Paramagnetic, Blue/Green) forms.[1][4] This equilibrium is solvent and temperature-dependent and can be tracked via FTIR.[1]
Logical Workflow for Characterization
Figure 1: Decision tree for correlating visual appearance with spectral data to determine coordination geometry.
Experimental Protocols
Synthesis of
Note: Phosphines are oxidation-sensitive.[1] All steps should ideally be performed under
-
Reagents: Dissolve
hydrate ( ) in absolute ethanol ( ). -
Addition: Add tributylphosphine (
, slight excess) dropwise with vigorous stirring. -
Observation: The solution will darken to a deep red/brown color.[1]
-
Isolation: Cool the mixture to
. If the complex is an oil (common with ), evaporate solvent under vacuum to obtain a waxy solid.[1] -
Purification: Recrystallize from pentane/ethanol at low temperature if possible.
Far-IR Sample Preparation (Critical Step)
Standard KBr pellets are unsuitable because KBr absorbs below
-
Method A: Nujol Mull on CsI Plates
-
Method B: Polyethylene Pellet [1]
-
Mix sample with ultra-high molecular weight polyethylene (UHMWPE) powder.
-
Press into a pellet.
-
Range: Transparent down to
.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Broad band at | Moisture contamination ( | Dry solvent; ensure complex is anhydrous.[1] Water coordinates to Ni, forcing Octahedral geometry. |
| Band at | Oxidation of Phosphine | Ligand has oxidized to phosphine oxide.[1] Handle under inert gas.[5] |
| No bands | Wrong Optics | Ensure beam splitter is Mylar/Germanium and windows are CsI/PE (not KBr/NaCl). |
| Spectrum matches | Ligand Dissociation | Complex is unstable in solution.[1] Run solid-state IR (ATR or Mull).[1] |
References
-
Nakamoto, K. (2009).[1] Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry. 6th Edition.[1] Wiley. (The authoritative text on metal-ligand vibrations).[1]
-
Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (1999).[1] Synthesis and Technique in Inorganic Chemistry. University Science Books. (Standard protocols for phosphine complex synthesis).
-
Venanzi, L. M. (1958).[1] "Tetrahedral Nickel(II) Complexes and the Factors Determining Their Formation." Journal of the Chemical Society, 719-724. Link (Foundational work on the square planar/tetrahedral equilibrium).[1]
-
Colton, R., & Canterford, J. H. (1969).[1] Halides of the First Row Transition Metals. Wiley-Interscience. (Detailed spectral data for Ni-halide stretches).
Thermal stability comparison of nickel(II) bromide phosphine complexes
[1]
Executive Summary
This guide provides a technical comparison of the thermal stability of Nickel(II) bromide complexes coordinated with various phosphine ligands. The stability of these complexes is not merely a function of melting point but is governed by the interplay between coordination geometry (tetrahedral vs. square planar), ligand steric bulk (Tolman cone angle), and the chelate effect .
Key Findings:
- exhibits the highest thermal stability due to the entropic and enthalpic advantage of the chelate effect, maintaining integrity well above 250°C.
- , the industry standard, adopts a tetrahedral geometry in the solid state and undergoes ligand dissociation concurrent with melting (~223°C).
- is forced into a square planar geometry by the steric bulk of the cyclohexyl groups. Despite being electron-rich, its thermal window is limited by a lower melting point (~194°C) compared to the triphenylphosphine analog.
- represents the lower bound of stability, subliming and melting near 105°C, making it suitable for vapor deposition (ALD) but poor for high-temperature catalysis.
Mechanistic Principles of Stability
To accurately predict the performance of these reagents, one must understand the underlying structural drivers. Stability in Ni(II) phosphine complexes is dictated by the energy barrier required to break the Ni-P bond.
The Geometry Factor
Nickel(II) (
-
Tetrahedral (
): Favored by smaller ligands (e.g., ) where steric repulsion is minimized in a tetrahedral arrangement. These complexes are paramagnetic ( ). -
Square Planar (
): Favored by bulky ligands (e.g., ) which force a trans arrangement to avoid steric clash, or by bidentate ligands (e.g., dppe) which enforce a cis planar geometry. These are diamagnetic.[1][2]
Insight: Square planar complexes stabilized by chelation (dppe) generally offer superior thermal resistance to ligand dissociation compared to tetrahedral monodentate complexes.
The Chelate Effect
The thermal decomposition of these complexes typically initiates with the dissociation of a phosphine ligand:
Comparative Analysis
The following table synthesizes experimental data comparing the standard monodentate aryl phosphine, a bulky alkyl phosphine, a volatile alkyl phosphine, and a bidentate chelate.
Table 1: Thermal and Structural Properties[4]
| Complex | Ligand Type | Geometry (Solid State) | Magnetic Prop. | Melting Point ( | Decomposition Behavior |
| Monodentate Aryl | Distorted Tetrahedral | Paramagnetic | 219–223 °C | Dec. onset >220°C; Ligand loss | |
| Monodentate Alkyl (Bulky) | Square Planar (trans) | Diamagnetic | 190–194 °C | Sharp melt followed by rapid oxidation in air | |
| Monodentate Alkyl (Small) | Square Planar (trans) | Diamagnetic | 105–109 °C | Sublimes 100–130°C; Low thermal stability | |
| Bidentate Chelate | Square Planar (cis) | Diamagnetic | > 250 °C (dec) | Highest stability; Dec. often precedes melting |
Detailed Performance Profiles
A.
(The Standard)
-
Structure: In the solid state, the steric bulk of
(Cone Angle ) is insufficient to force a square planar geometry against the electronic preference for tetrahedral coordination. -
Thermal Profile: It is stable up to its melting point. Upon melting, the lattice energy breaks down, and the labile nature of the monodentate phosphine allows for dissociation. In the presence of oxygen, the liberated phosphine oxidizes to
, and the metal forms NiO. -
Application: Ideal for standard cross-coupling (Kumada, Suzuki) where moderate temperatures (<150°C) are used.
B.
(The Bulky Variant)
-
Structure: The massive cyclohexyl groups (
) make tetrahedral packing impossible. The complex adopts a trans-square planar geometry to minimize ligand-ligand repulsion. -
Thermal Profile: Despite the strong
-donating ability of the alkyl phosphine (which should strengthen the Ni-P bond), the steric strain and lower lattice energy result in a lower melting point (~190°C) compared to the phenyl analog. -
Application: Useful when a more electron-rich Ni center is required for oxidative addition of unreactive substrates (e.g., aryl chlorides), provided the reaction temperature stays below 180°C.
C.
(The Chelated Fortress)
-
Structure: The ethylene bridge locks the phosphorus atoms into a cis arrangement.
-
Thermal Profile: This complex often decomposes without melting or melts with immediate decomposition at very high temperatures (>250°C). The chelate effect renders it kinetically inert to ligand dissociation.
-
Application: The catalyst of choice for high-temperature processes or reactions requiring extended reaction times where catalyst longevity is critical.
Visualization of Stability Logic
The following diagram illustrates the relationship between ligand sterics, geometry, and the resulting thermal stability.
Figure 1: Decision tree linking ligand properties to coordination geometry and thermal stability outcomes.
Experimental Protocols
To validate these stability profiles in your own laboratory, the following protocols for synthesis and thermal analysis are recommended. These protocols are designed to be self-validating: the color change and magnetic properties serve as immediate checkpoints for product correctness.
Synthesis of (Tetrahedral)
Principle: Displacement of water from hydrated nickel bromide by triphenylphosphine in ethanol.
-
Reagents: Dissolve
(1.0 eq) in hot absolute ethanol (dark yellow solution). -
Ligand Addition: Dissolve
(2.1 eq) in hot ethanol. -
Reaction: Add the ligand solution to the metal solution.[3]
-
Checkpoint: The solution should turn from yellow to a deep blue/green, and a precipitate will form almost immediately.
-
-
Isolation: Cool to room temperature. Filter the solid.[1][3]
-
Purification: Wash with cold ethanol (to remove excess phosphine) and diethyl ether (to dry).
-
Validation:
-
Melting Point: Expect 219–223°C.
-
Magnetism: The solid should be attracted to a strong magnet (Paramagnetic).
-
Synthesis of (Square Planar)
Principle: Similar displacement, but performed under strictly inert atmosphere due to the oxidation sensitivity of
-
Setup: Flame-dry glassware; cycle Vacuum/Argon 3 times.
-
Reaction: Combine anhydrous
and (2.1 eq) in dry ethanol under Argon reflux. -
Isolation: Filter under Argon.
-
Validation:
-
Melting Point: Expect 190–194°C.
-
Magnetism: The solid should not be attracted to a magnet (Diamagnetic). This confirms the square planar geometry.
-
Thermal Analysis Workflow (TGA/DSC)
Objective: Determine
-
Instrument: Mettler Toledo TGA/DSC 3+ (or equivalent).
-
Atmosphere: Flowing Nitrogen (50 mL/min) to prevent premature oxidation.
-
Crucible: Alumina (
), open (no lid) to allow volatile release. -
Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C.
-
-
Data Interpretation:
-
Step 1: Look for mass loss correlating to
(calculate theoretical %). -
Residual: The final mass should correspond to NiBr2 or NiO (if trace oxygen present).
-
References
-
Sigma-Aldrich. (n.d.). Bis(triphenylphosphine)nickel(II) bromide Product Specification. Retrieved from
-
Bisergaeva, R. A., et al. (2020). Preparation and stereochemistry of nickel phosphine complexes. IOP Conference Series: Materials Science and Engineering. Retrieved from
-
Pääkkönen, T., et al. (2022).[4] A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(II).[5] Dalton Transactions.[5] Retrieved from
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.
-
University of York. (n.d.). Nickel(II) cis- and trans-Dimethyl Complexes of Di-N-heterocyclic Carbenes. (Referenced for comparative thermal stability of chelates). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(II) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Elusive Crystal Structure of Bis(tributylphosphine)nickel(II) Bromide
For researchers in catalysis and materials science, bis(phosphine)nickel(II) halides are foundational building blocks. Their structural parameters—bond lengths, angles, and coordination geometries—are critical determinants of their reactivity and performance. While many analogues have been characterized, the single-crystal X-ray structure of bis(tributylphosphine)nickel(II) bromide, NiBr₂(PBu₃)₂, remains conspicuously absent from major crystallographic databases.
This guide provides a comprehensive analysis of this data gap, offering a comparative study of closely related structures, a discussion of the experimental challenges that likely contribute to its "elusiveness," and a robust, field-tested protocol for its synthesis and crystallization.
Comparative Analysis: Predicting Structure Through Analogy
While a definitive structure for NiBr₂(PBu₃)₂ is unavailable, we can infer its likely geometric parameters by examining structurally characterized analogues. The primary determinants of the final structure are the steric bulk of the phosphine ligands and the electronic nature of the halide. The tributylphosphine (PBu₃) ligand is sterically demanding and electronically donating, which heavily influences the coordination environment of the nickel(II) center.
We will compare two key analogues:
-
Bis(triphenylphosphine)nickel(II) bromide (NiBr₂(PPh₃)₂) : Features a bulkier but more rigid phosphine ligand.
-
Bis(triethylphosphine)nickel(II) bromide (NiBr₂(PEt₃)₂) : Features a less bulky alkylphosphine ligand.
| Parameter | NiBr₂(PPh₃)₂ | NiBr₂(PEt₃)₂ | NiBr₂(PBu₃)₂ (Predicted) |
| Coordination Geometry | Square Planar | Square Planar | Square Planar |
| Ni-P Bond Length (Å) | ~2.26 Å | ~2.24 Å | ~2.25 - 2.28 Å |
| Ni-Br Bond Length (Å) | ~2.30 Å | ~2.29 Å | ~2.30 - 2.32 Å |
| P-Ni-P Angle (°) | ~176° (trans) | ~180° (trans) | ~175-180° (trans) |
| Br-Ni-Br Angle (°) | ~180° (trans) | ~180° (trans) | ~175-180° (trans) |
Analysis and Prediction:
The data from known structures strongly suggests that NiBr₂(PBu₃)₂ will adopt a trans-square planar geometry . The flexible, greasy nature of the butyl chains in PBu₃ introduces significant steric crowding. This steric pressure will likely cause a slight elongation of the Ni-P and Ni-Br bonds compared to the less bulky triethylphosphine analogue. The overall geometry is expected to be slightly distorted from a perfect 180° trans-arrangement to accommodate the interdigitation of the butyl groups, similar to the slight deviation seen in the triphenylphosphine complex.
The Crystallization Challenge: Why is NiBr₂(PBu₃)₂ Difficult to Crystallize?
The absence of a published crystal structure is not an oversight but likely a consequence of inherent molecular properties that complicate the formation of high-quality single crystals.
-
Ligand Flexibility: The n-butyl chains are highly flexible and possess multiple rotational degrees of freedom. In solution, these chains are conformationally dynamic. During the nucleation process, this flexibility can inhibit the ordered packing required for a crystalline lattice, often leading to the formation of oils or amorphous solids instead of single crystals.
-
High Solubility: The lipophilic butyl groups render the complex highly soluble in common non-polar and moderately polar organic solvents. Achieving the precise supersaturation needed for slow, ordered crystal growth without "crashing out" as an amorphous powder or oil is a significant challenge.
-
Polymorphism: It is plausible that NiBr₂(PBu₃)₂ can exist in multiple crystalline forms (polymorphs) or even as different geometric isomers (e.g., a tetrahedral cis-isomer), which can co-exist in solution and hinder the growth of a single, uniform crystal lattice.
The experimental workflow must be designed to overcome these specific challenges.
Caption: Key factors hindering the crystallization of NiBr₂(PBu₃)₂.
Experimental Protocol: Synthesis and Crystallization
This protocol is designed to be self-validating, with clear checkpoints for confirming the identity and purity of the material before proceeding to challenging crystallization experiments.
Part A: Synthesis of Bis(tributylphosphine)nickel(II) Bromide
-
Pre-reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add anhydrous Nickel(II) bromide (NiBr₂) (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Dry and degas a suitable solvent (e.g., ethanol or THF) by sparging with N₂ for 30 minutes. Add the solvent to the flask to create a slurry.
-
-
Ligand Addition:
-
In a separate, dry flask, dissolve tributylphosphine (PBu₃) (2.1 eq) in the same anhydrous solvent. Causality: A slight excess of the phosphine ligand ensures complete reaction with the nickel salt.
-
Using a syringe, add the PBu₃ solution dropwise to the stirring NiBr₂ slurry at room temperature. A color change from the pale NiBr₂ slurry to a deep red or brown solution is indicative of complex formation.
-
-
Reaction and Isolation:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reduce the solvent volume under vacuum until a concentrated solution or solid precipitate forms.
-
If a solid precipitates, filter it under inert atmosphere, wash with a small amount of cold, non-polar solvent (e.g., hexane) to remove excess phosphine, and dry under vacuum.
-
If an oil forms, attempt to triturate with cold hexane to induce solidification.
-
Part B: Characterization of Bulk Material
Before attempting crystallization, it is crucial to confirm the synthesis of the correct complex.
-
³¹P{¹H} NMR: A single sharp singlet in the δ 20-40 ppm range is expected for a trans-square planar complex.
-
¹H NMR: Complex multiplets in the alkyl region (δ 0.8-2.0 ppm) corresponding to the butyl groups. Integration should be consistent with the proposed structure.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Observe the molecular ion peak corresponding to [NiBr₂(PBu₃)₂]⁺ or related fragments.
Part C: Crystallization Strategies
Given the challenges, multiple parallel strategies are recommended.
-
Slow Evaporation: Dissolve the purified complex in a moderately volatile solvent (e.g., dichloromethane or THF) in a loosely capped vial inside an N₂-filled glovebox. Allow the solvent to evaporate over several days.
-
Vapor Diffusion: Create a concentrated solution of the complex in a solvent in which it is highly soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent in which the complex is insoluble (e.g., hexane or pentane). The slow diffusion of the anti-solvent vapor into the solution can gently induce crystal growth.
-
Thermal Gradient: Dissolve the complex in a solvent like toluene at a slightly elevated temperature (e.g., 40°C). Allow the solution to slowly cool to room temperature, and then further to 4°C over 24-48 hours. This slow change in solubility can promote the formation of single crystals.
A Comparative Guide to the Spectroscopic Identification of NiBr₂(PBu₃)₂ Reaction Intermediates
Introduction: Unmasking the Catalytic Workhorse
In the realm of cross-coupling catalysis, nickel has emerged as a cost-effective and versatile alternative to palladium, capable of facilitating challenging transformations and accessing unique reaction pathways.[1][2] The precatalyst bis(tributylphosphine)nickel(II) bromide, NiBr₂(PBu₃)₂, is a cornerstone of this chemistry. Its efficacy, however, lies not in its initial Ni(II) state but in the transient, often elusive, intermediates it forms during a catalytic cycle. These intermediates, which can span Ni(0), Ni(I), and Ni(III) oxidation states, dictate the reaction's mechanism, efficiency, and selectivity.[2][3]
Understanding a reaction mechanism is akin to mapping a complex territory; without identifying the key waypoints—the reaction intermediates—we are navigating blind. For researchers, scientists, and drug development professionals, the ability to detect and characterize these species is paramount for optimizing existing protocols and designing novel catalytic systems. This guide provides an in-depth comparison of the primary spectroscopic techniques used to identify and study the reaction intermediates of NiBr₂(PBu₃)₂. We will move beyond mere protocols to explain the causality behind experimental choices, offering a framework for robust mechanistic investigation.
The Challenge: A Dynamic Equilibrium of Species
The initial NiBr₂(PBu₃)₂ complex itself can exist in a solution equilibrium between a diamagnetic, red, square-planar geometry and a paramagnetic, green, tetrahedral geometry.[4][5] Upon initiation of a catalytic reaction, typically through reduction, a cascade of paramagnetic species is generated. The primary challenge is that these intermediates are often short-lived and present in low concentrations, necessitating highly sensitive techniques and specific experimental conditions, such as low temperatures, to enable their detection.
Core Spectroscopic Techniques: A Comparative Analysis
The identification of nickel intermediates requires a multi-faceted approach, as no single technique can provide a complete picture. The three pillars of spectroscopic analysis in this context are Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and UV-Visible (UV-Vis) Spectroscopy.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand's Perspective
³¹P NMR is an exceptionally powerful tool for studying phosphorus-containing ligands and their metal complexes, benefiting from the 100% natural abundance and high sensitivity of the ³¹P nucleus.[6][7]
-
Principle of Operation: ³¹P NMR directly probes the electronic environment of the tributylphosphine ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination state.
-
What It Tells Us:
-
Ligand Coordination: Coordination of the PBu₃ ligand to the Ni(II) center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand.[8]
-
Monitoring Starting Material: As the Ni(II) precatalyst is consumed, the intensity of its characteristic ³¹P signal will decrease. This is an excellent method for monitoring reaction kinetics from the perspective of the diamagnetic starting material.
-
Detecting Diamagnetic Intermediates: Should any stable, diamagnetic Ni(0) or Ni(II) intermediates form during the reaction, they would ideally present new, distinct signals in the ³¹P NMR spectrum.[9]
-
-
Causality and Limitations: The primary limitation of NMR is its reliance on diamagnetism. Paramagnetic species, such as the crucial Ni(I) and Ni(III) intermediates, possess unpaired electrons that cause rapid nuclear relaxation. This leads to extreme broadening of NMR signals, often rendering them undetectable.[9][10] Therefore, ³¹P NMR is used to observe the disappearance of the diamagnetic Ni(II) starting material rather than the appearance of the key paramagnetic intermediates. It answers the question, "Is my precatalyst being consumed?" but not "What is it turning into?".
Electron Paramagnetic Resonance (EPR) Spectroscopy: The Gold Standard for Paramagnetic Nickel
EPR (also known as Electron Spin Resonance, ESR) is the most direct and definitive technique for detecting and characterizing species with unpaired electrons.[11] It is indispensable for identifying the Ni(I) (d⁹ configuration) and low-spin Ni(III) (d⁷ configuration) intermediates that are central to many nickel-catalyzed radical pathways.[12][13]
-
Principle of Operation: EPR spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The resulting spectrum's position (g-value) and splitting (hyperfine coupling) provide a unique fingerprint of the paramagnetic species.[11]
-
What It Tells Us:
-
Unambiguous Detection: The appearance of an EPR signal provides conclusive evidence for the formation of paramagnetic intermediates.
-
Oxidation State Identification: Ni(I) and Ni(III) species exhibit distinct g-values, allowing for their differentiation. For instance, Ni(III)-oxygen adducts have been characterized with g-values around g = 2.25, 2.02, while Ni(I) species often show more rhombic signals.[12][14]
-
Coordination Environment: Hyperfine coupling, the splitting of EPR lines due to interaction with nearby magnetic nuclei (like ³¹P or ¹⁴N), can provide valuable information about the ligands directly bound to the nickel center.[15][16]
-
-
Causality and Experimental Choices: The high reactivity of Ni(I) and Ni(III) intermediates necessitates that EPR experiments are almost always conducted at cryogenic temperatures (e.g., 77 K, liquid nitrogen) in a frozen solvent glass.[14][17] This procedure freezes the reaction at a specific point in time, trapping the transient species for a sufficient duration to acquire a spectrum. The choice of solvent is also critical; it must form a good glass upon freezing to ensure a uniform distribution of the analyte and prevent the formation of crystalline domains that can complicate the spectrum.
UV-Visible (UV-Vis) Spectroscopy: A Real-Time Window into Electronic Changes
UV-Vis spectroscopy monitors changes in the electronic transitions of the nickel complex. While less structurally informative than NMR or EPR, its high sensitivity and ease of implementation make it ideal for monitoring reaction kinetics and detecting the formation of new species in real-time.
-
Principle of Operation: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy d-orbitals (d-d transitions) or from ligands to the metal (charge-transfer bands).
-
What It Tells Us:
-
Probing the Ni(II) State: Square-planar Ni(II) phosphine complexes often display a characteristic broad, low-intensity absorption band in the visible region (e.g., around 480 nm), which is assigned to a d-d transition.[8][18] Changes in the position and intensity of this band can indicate a change in geometry, for example, to a tetrahedral structure.
-
Detecting Intermediates: The formation of Ni(I) or Ni(III) intermediates, which have different electronic configurations, leads to the appearance of new, often intense, absorption bands at different wavelengths.[19][20] For example, the one-electron oxidation of a Ni(II) complex to a Ni(III) species can be visually followed by the growth of a new, distinct peak.[12]
-
-
Causality and Synergy: UV-Vis is often performed in tandem with EPR. A low-temperature UV-Vis experiment can be conducted on the exact same sample prepared for EPR analysis.[17] This allows for direct correlation: the appearance of a new absorption band in the UV-Vis spectrum can be definitively linked to the emergence of a specific paramagnetic species observed by EPR, strengthening the assignment of the intermediate.
Performance Comparison Summary
| Feature | ³¹P NMR Spectroscopy | EPR Spectroscopy | UV-Visible Spectroscopy |
| Primary Target | Diamagnetic species (e.g., NiBr₂(PBu₃)₂) | Paramagnetic intermediates (Ni(I), Ni(III)) | All species with electronic transitions |
| Information Yield | Ligand coordination, stoichiometry | Oxidation state, coordination sphere | Reaction kinetics, detection of new species |
| Key Advantage | High structural detail for diamagnetic species | Unambiguous detection of paramagnetic species | Excellent for real-time monitoring |
| Major Limitation | Cannot detect paramagnetic species | Requires cryogenic temperatures, indirect structural data | Low structural resolution |
| Typical Use Case | Monitoring consumption of starting precatalyst | Definitive identification of Ni(I)/Ni(III) intermediates | Tracking the appearance and decay of intermediates |
Visualizing the Process
A clear understanding of both the proposed catalytic mechanism and the experimental approach is crucial.
Catalytic Cycle of NiBr₂(PBu₃)₂
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, highlighting the key oxidation states that spectroscopic techniques aim to identify.
Caption: Generalized catalytic cycle involving Ni(0), Ni(I), and Ni(III) intermediates.
Experimental Workflow for Intermediate Identification
This workflow outlines the logical progression of experiments to characterize reaction intermediates.
Caption: Workflow for parallel spectroscopic analysis of reaction intermediates.
Detailed Experimental Protocol: Trapping a Ni(I) Intermediate
This protocol describes a representative experiment for the chemical reduction of NiBr₂(PBu₃)₂ and subsequent analysis by EPR and UV-Vis spectroscopy.
Objective: To generate and spectroscopically characterize a Ni(I) species from the one-electron reduction of NiBr₂(PBu₃)₂.
Materials:
-
NiBr₂(PBu₃)₂
-
Decamethylcobaltocene (CoCp*₂) as a chemical reductant
-
Anhydrous, degassed 2-methyltetrahydrofuran (MeTHF) or a similar solvent that forms a glass at 77 K.
-
Schlenk-line or glovebox for maintaining an inert atmosphere.
-
EPR tubes (e.g., Wilmad quartz, 4 mm O.D.)
-
Low-temperature UV-Vis cuvette and cryostat.
Procedure:
-
Inert Atmosphere Preparation: All manipulations must be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the sensitive low-valent nickel species.
-
Stock Solution Preparation: In a glovebox, prepare a stock solution of NiBr₂(PBu₃)₂ in MeTHF (e.g., 2 mM). The solution should be red-violet, characteristic of the square-planar monomer.[21]
-
Sample Preparation for Spectroscopy:
-
Transfer 0.5 mL of the Ni(II) stock solution into a clean, dry EPR tube.
-
Cap the EPR tube with a rubber septum and remove it from the glovebox.
-
-
Low-Temperature Equilibration:
-
Place the EPR tube in a cooling bath (e.g., dry ice/acetone, -78 °C). Allow the solution to thermally equilibrate for at least 10 minutes. This step is critical to ensure the reaction is initiated at a controlled, low temperature, slowing down subsequent decomposition pathways.
-
-
Chemical Reduction:
-
Prepare a stock solution of CoCp*₂ (1 equivalent, e.g., 2 mM) in MeTHF.
-
Using a gas-tight syringe, rapidly inject 1 equivalent of the cold CoCp*₂ solution into the EPR tube containing the Ni(II) solution. Briefly mix by gentle agitation. A color change should be observed as the Ni(II) is reduced.
-
-
Trapping the Intermediate:
-
Immediately after mixing, plunge the EPR tube into a dewar of liquid nitrogen (77 K). This rapid freezing traps any thermally sensitive intermediates formed in the solution. The solvent should form a clear, non-cracked glass.
-
-
Spectroscopic Analysis:
-
EPR Spectroscopy: Carefully transfer the frozen EPR tube into the pre-cooled (e.g., 77 K) EPR spectrometer cavity. Acquire the X-band EPR spectrum. The resulting spectrum should be analyzed for its g-values and hyperfine structure to confirm the identity of the Ni(I) species.[14][16]
-
UV-Vis Spectroscopy: A parallel experiment can be run by mixing the reagents in a low-temperature UV-Vis cryostat. Spectra recorded before and after the addition of the reductant will show the disappearance of the Ni(II) d-d bands and the appearance of new bands corresponding to the Ni(I) intermediate.[16][19]
-
Conclusion
The spectroscopic identification of NiBr₂(PBu₃)₂ reaction intermediates is a challenging yet essential task for advancing catalytic methodology. A logical, multi-technique approach is required. ³¹P NMR provides a clear view of the diamagnetic precatalyst's fate, while low-temperature EPR spectroscopy offers an unparalleled, direct window into the world of the critical paramagnetic Ni(I) and Ni(III) intermediates. Complemented by the kinetic insights from UV-Vis spectroscopy, these methods allow researchers to piece together the intricate puzzle of the catalytic cycle. By understanding the causality behind the choice of each technique and experimental parameter, scientists can develop robust, self-validating protocols to confidently identify the transient species that drive these powerful chemical transformations.
References
- Syntheses and Characterization of Nickel(II) and Ruthenium(II) Complexes with the Novel Phosphine Ligands 1-((Diphenylphosphino)methyl).
- Spectroscopic capture and reactivity of S = 1/2 nickel(III)-oxygen intermediates in the reaction of a Ni -salt with mCPBA. Royal Society of Chemistry.
- Electron paramagnetic resonance (EPR) characterization of the reaction intermediates in Cp.
- EPR Spectroscopy Used in Solution Speciation Studies of Paramagnetic Transition Metal Complexes. MDPI.
- EPR studies of the NiI species a–c (left) Experimental setup for EPR...
- Characterization and Reactivity of a Terminal Nickel(III)-Oxygen Adduct. PMC.
- Square-Planar Nickel Bis(phosphinopyridyl)
- Investigation of Mono- and Bisphosphine Ligand Effects in Ni-Catalyzed Cross-Coupling. Princeton University.
- Computation of Phosphorus-31 NMR chemical shifts of nickel complexes using density functional theory. SOAR.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- (a) Absorption spectra in the UV-Vis region for the [Ni II (L R ) 2 ]...
- Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Squarespace.
- Ni‐catalyzed cross‐coupling reactions through a Ni(I)–Ni(III) pathway.
- Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymeriz
- A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionaliz
- Evidence for a Unifying NiI/NiIII Mechanism in Light-Mediated Cross-Coupling C
- Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Comput
- ³¹P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PMC.
- Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
- Synthesis and spectroscopic investigations of four-coordinate nickel complexes supported by a strongly donating scorpion
- The reaction of NiBr2 with two equivalents of PPh3 in CS2
- Preparation and stereochemistry of nickel phosphine complexes.
- Spectroscopic capture and reactivity of S = 1/2 nickel(iii)–oxygen intermediates in the reaction of a NiII-salt with mCPBA.
- Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand. The Mirica Group.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Dibromobis(tributylphosphine)nickel(II)
Introduction: Beyond the Synthesis
Dibromobis(tributylphosphine)nickel(II) is a valuable coordination complex in modern synthetic chemistry, frequently employed as a catalyst or precatalyst in cross-coupling reactions. Its utility, however, is matched by a significant and dual-natured hazard profile that demands a rigorous and well-understood disposal protocol. This guide moves beyond the product's application to address the critical final step of its lifecycle: safe and compliant disposal. As researchers, scientists, and drug development professionals, our responsibility extends to ensuring that the byproducts of our innovation do not pose a threat to ourselves, our colleagues, or the environment. This document provides a direct, procedural framework for managing this responsibility, grounded in the chemical principles that dictate the necessary precautions.
The 'Why': A Duality of Hazards
Understanding the proper disposal procedure begins with a clear-eyed assessment of the compound's constituent hazards. Dibromobis(tributylphosphine)nickel(II) is not a monolithic risk; its dangers stem from both the central metal ion and its phosphine ligands.
-
Nickel(II) Component: Nickel and its compounds are well-documented for their toxicological profile. They are classified as potential human carcinogens and are known skin sensitizers, capable of causing significant allergic reactions upon contact.[1][2][3] Therefore, all waste containing this complex must be treated as hazardous heavy metal waste.[2]
-
Tributylphosphine Ligands: Tributylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4] It is also highly reactive, corrosive, and causes severe skin and eye burns.[5] While complexation to the nickel center moderates this reactivity, the potential for the free ligand to be present in waste streams—or for the complex to decompose—requires that all materials be handled with precautions against pyrophoricity.
The combination of a carcinogenic heavy metal and a pyrophoric, corrosive ligand necessitates a disposal strategy that addresses both chemical inactivation and containment. Simply placing this waste in a generic "non-halogenated solvent" container is a significant safety violation.
Immediate Safety and Logistical Planning
Prior to handling the compound or its waste, a robust safety plan must be in place. This involves both personal protective measures and engineering controls.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of Dibromobis(tributylphosphine)nickel(II) and its waste must be performed within a certified chemical fume hood to mitigate inhalation risks.[1] The following table summarizes the mandatory PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[1] | Protects against splashes of corrosive materials and potential energetic decomposition. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile).[1] | Prevents skin contact with the nickel complex, which is a sensitizer and harmful upon dermal absorption.[3][6] |
| Body Protection | Flame-resistant lab coat and appropriate full-length clothing.[1] | Protects against chemical splashes and provides a barrier in case of fire from the pyrophoric ligand. |
| Respiratory Protection | Use only if fume hood is not available or exposure limits are exceeded. A NIOSH-approved respirator is required.[1][3] | Prevents inhalation of the harmful compound.[6][7] |
Waste Segregation and Containment
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[8][9]
-
Designated Waste Container: Use a dedicated, chemically compatible container, such as one made of high-density polyethylene (HDPE).[2]
-
Inert Atmosphere: For waste streams containing potentially unreacted complex or free tributylphosphine, the waste container should be purged with an inert gas (e.g., nitrogen or argon) before the first addition of waste.
-
Labeling: The container must be clearly and accurately labeled. The label must include the words "Hazardous Waste ," the full chemical name "Dibromobis(tributylphosphine)nickel(II) ," and list all other components of the waste stream (e.g., solvents).[2] An accumulation start date must also be clearly visible.[2]
Core Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence for the safe disposal of waste generated from reactions involving Dibromobis(tributylphosphine)nickel(II).
Caption: Decision workflow for handling Dibromobis(tributylphosphine)nickel(II) waste.
Protocol 3.1: Decontamination of Glassware with Trace Residue
This protocol is intended only for decontaminating glassware containing residual amounts of the complex. Never attempt to treat bulk waste in the laboratory. Bulk waste must be handled by your institution's professional hazardous waste management team.[8]
-
Preparation: Ensure the reaction vessel is under a positive pressure of an inert atmosphere (nitrogen or argon) in a fume hood.
-
Initial Quench: Slowly and carefully add a less reactive, anhydrous alcohol such as isopropanol to the vessel with stirring. This will begin to react with and deactivate any residual pyrophoric phosphine.
-
Solubilization: Add a suitable solvent (e.g., THF or toluene) to dissolve the nickel complex.
-
Aqueous Wash: Slowly add water to the solution. The nickel will likely precipitate as nickel hydroxides or oxides.[1]
-
Collection: Transfer the entire slurry to the designated hazardous waste container.[2]
-
Final Rinse: The now-decontaminated glassware should be rinsed three times with a suitable solvent. The first rinse must be collected and added to the hazardous waste container.[10] Subsequent rinses can typically be disposed of as regular chemical waste, pending institutional guidelines.
Emergency Procedures
Accidents can happen despite the most stringent precautions. Rapid and correct response is critical.
| Situation | Immediate Action |
| Spill | Minor Spill (in fume hood): Cover the spill with a dry, non-combustible absorbent material like sand or vermiculite.[5] Do NOT use combustible paper towels. Collect the material using non-sparking tools and place it in the designated hazardous waste container.[5] Major Spill: Evacuate the immediate area. Alert your institution's emergency response team (EHS) immediately.[5] |
| Personal Contact | Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3] Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Fire | Use a Class D dry powder extinguisher or sand. DO NOT USE WATER, carbon dioxide, or foam extinguishers, as they can react violently with phosphine compounds. |
Conclusion
The responsible management of Dibromobis(tributylphosphine)nickel(II) waste is a non-negotiable aspect of laboratory safety and environmental stewardship. The dual hazards of heavy metal toxicity and ligand pyrophoricity demand a disposal protocol characterized by meticulous segregation, secure containment, and unwavering adherence to institutional and regulatory guidelines. By understanding the chemical principles behind these procedures, researchers can ensure that their work is conducted safely from the first measurement to the final disposal. Always consult your institution's specific safety protocols and Environmental Health & Safety department before handling and disposing of any chemical waste.[1]
References
- Benchchem. (n.d.). Safe Disposal of Azanide and Nickel Compounds in a Laboratory Setting.
- Benchchem. (n.d.). Proper Disposal of Nickel Tartrate: A Guide for Laboratory Professionals.
- Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds.
- Santa Cruz Biotechnology. (n.d.). Tri-tert-butylphosphine.
- P2 InfoHouse. (n.d.). Nickel recovery from used catalysts.
- AK Scientific, Inc. (n.d.). Dichlorobis(tributylphosphine)nickel(II) - Safety Data Sheet.
- Google Patents. (1957). US2810666A - Deactivation of catalysts.
- University of Georgia. (n.d.). Standard Operating Procedure for Tributylphosphine.
- TCI (Shanghai) Development Co., Ltd. (n.d.). Tributylphosphine | 998-40-3.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Dibromobis(triphenylphosphine)nickel(II).
- Echemi. (n.d.). BIS(TRIPHENYLPHOSPHINE)NICKEL(II) BROMIDE Safety Data Sheets.
- ChemicalBook. (n.d.). Tributylphosphine - Safety Data Sheet.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Tributylphosphine.
- Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
